5-Tert-butyl-3-chloro-1,2-oxazole
Description
BenchChem offers high-quality 5-Tert-butyl-3-chloro-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butyl-3-chloro-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-3-chloro-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFUBDCGNHGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781653-56-2 | |
| Record name | 5-tert-butyl-3-chloro-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-tert-butyl-3-chloro-1,2-oxazole chemical structure and properties
An In-depth Technical Guide to 5-tert-butyl-3-chloro-1,2-oxazole: A Versatile Heterocyclic Building Block
Introduction: The Significance of the 1,2-Oxazole Scaffold
The 1,2-oxazole, or isoxazole, ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal and synthetic chemistry.[1] Its unique electronic properties, stemming from the adjacent nitrogen and oxygen heteroatoms, make it a valuable scaffold in drug discovery. Derivatives of isoxazole are core components of numerous marketed drugs, highlighting the importance of this structural motif.[1] This guide focuses on a specific, functionalized derivative, 5-tert-butyl-3-chloro-1,2-oxazole . The introduction of a bulky tert-butyl group at the C5 position and a reactive chloro-substituent at the C3 position creates a highly versatile and synthetically valuable building block. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical structure, physicochemical properties, reactivity, synthetic pathways, and applications, grounded in established chemical principles.
Chemical Structure and Identification
A precise understanding of a compound's identity is the foundation of all subsequent research. 5-tert-butyl-3-chloro-1,2-oxazole is unambiguously defined by the following identifiers.
-
IUPAC Name: 5-tert-butyl-3-chloro-1,2-oxazole
-
Molecular Formula: C₇H₁₀ClNO[2]
-
SMILES: CC(C)(C)C1=CC(=NO1)Cl[2]
-
InChI: InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3[2]
-
InChIKey: WCPFUBDCGNHGNE-UHFFFAOYSA-N[2]
Caption: 2D Structure of 5-tert-butyl-3-chloro-1,2-oxazole.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, formulations, and purification strategies. The data below is a compilation of available and predicted values.
| Property | Value | Source |
| Molecular Weight | 159.62 g/mol | Calculated |
| Monoisotopic Mass | 159.04509 Da | [2] |
| Appearance | Colorless to light yellow liquid/solid | Inferred |
| XlogP (Predicted) | 3.0 | [2] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Core Reactivity and Chemical Stability
The chemical behavior of 5-tert-butyl-3-chloro-1,2-oxazole is dominated by the interplay between the electron-deficient 1,2-oxazole ring and its substituents.
Electrophilic Nature of the C3 Position
The primary site of reactivity is the carbon atom at the 3-position. The presence of an adjacent, electronegative nitrogen atom and the chloro-substituent makes this position highly electrophilic and susceptible to nucleophilic attack.[1] The chlorine atom serves as an effective leaving group, facilitating nucleophilic aromatic substitution (SₙAr) reactions. This is the key feature that positions this molecule as a valuable synthetic intermediate.
Caption: Nucleophilic substitution at the C3 position.
This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbanions, to generate diverse libraries of 5-tert-butyl-1,2-oxazole derivatives.
Stability Profile
While aromatic, the 1,2-oxazole ring possesses inherent vulnerabilities. The N-O bond is the weakest link and is susceptible to cleavage under harsh conditions.[3]
-
Acid/Base Instability: Exposure to strong acidic or basic aqueous conditions can catalyze hydrolytic cleavage of the oxazole ring.[3] For reactions requiring a base, milder, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are recommended over strong bases such as NaOH or t-BuOK.[3]
-
Nucleophilic Ring Opening: While the C3 position is primed for substitution, strong or excess nucleophiles can lead to decomposition via ring opening pathways.[3] Careful control of stoichiometry and temperature is crucial.
-
Thermal and Photochemical Stability: High temperatures can induce thermal decomposition.[3] Additionally, like many heterocyclic systems, isoxazoles can undergo photochemical rearrangements when exposed to UV light.[3] Therefore, storage in a cool, dark place is advisable.
Caption: Primary degradation pathways for the 1,2-oxazole ring.
Synthetic Strategy
The synthesis of 3-chloro-1,2-oxazoles can be achieved through various routes. A common and effective strategy involves the construction of the 5-substituted-isoxazol-3-ol core, followed by chlorination.
General Synthetic Workflow
A plausible and robust synthesis starts from pivaloylacetonitrile and hydroxylamine. The resulting amidoxime can then be cyclized and chlorinated to yield the target compound.
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established methodologies for analogous compounds. Optimization will be required.
Step 1: Synthesis of 5-tert-butyl-1,2-oxazol-3-amine
-
To a solution of pivaloylacetonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 5-tert-butyl-1,2-oxazol-3-ol
-
Dissolve the 5-tert-butyl-1,2-oxazol-3-amine (1.0 eq) in a mixture of concentrated HCl and water at 0°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction for 1 hour at 0°C, then allow it to warm to room temperature and heat gently to 50-60°C until nitrogen evolution ceases.
-
Cool the reaction and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired 3-hydroxy isoxazole.
Step 3: Synthesis of 5-tert-butyl-3-chloro-1,2-oxazole
-
To a flask containing 5-tert-butyl-1,2-oxazol-3-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly at 0°C.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography to afford 5-tert-butyl-3-chloro-1,2-oxazole.
Applications in Drug Discovery and Chemical Biology
The true value of 5-tert-butyl-3-chloro-1,2-oxazole lies in its application as a versatile scaffold for generating novel molecular entities with potential biological activity. Oxazole derivatives are known to possess a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6]
The combination of the stable, sterically-demanding tert-butyl group and the reactive chloro-handle allows for a modular approach to drug design. The tert-butyl group can serve as a lipophilic anchor, potentially improving membrane permeability or fitting into hydrophobic pockets of target proteins. The chloro-substituent, as previously discussed, is a gateway to diversification.
Caption: Role as a scaffold in generating molecular diversity.
Safety, Handling, and Storage
As a chlorinated heterocyclic compound, 5-tert-butyl-3-chloro-1,2-oxazole should be handled with appropriate care.
-
Handling: Always handle the compound in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[3] To prevent degradation from moisture and light, amber glass containers are recommended. For long-term storage or for use in highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[3]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring.
- FINETECH INDUSTRY LIMITED. (n.d.). 5-(TERT-BUTYL)-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE | CAS: 175205-41-1.
- PubChemLite. (n.d.). 5-tert-butyl-3-chloro-1,2-oxazole.
- BenchChem. (n.d.). Stability issues of 3-Chloro-1,2-oxazole under various conditions.
- Sun-shinechem. (n.d.). 5-TERT-BUTYL-2-(CHLOROMETHYL)OXAZOLE | CAS 224441-73-0.
- BenchChem. (n.d.). Stability issues of the oxazole ring.
- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- PubChem. (n.d.). 5-tert-Butyl-1,2-oxazole-3-carboxylic acid.
- Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-233.
- Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 5-tert-butyl-3-chloro-1,2-oxazole (C7H10ClNO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Chloroisoxazole Scaffold: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are found in a range of FDA-approved drugs, demonstrating its utility in generating compounds with diverse pharmacological activities.[1] Within this chemical class, the 3-chloroisoxazole moiety stands out as a particularly valuable and versatile building block for drug discovery. The presence of the chlorine atom at the 3-position not only influences the electronic properties of the isoxazole ring, potentially enhancing biological activity, but also serves as a convenient synthetic handle for further molecular elaboration through various chemical transformations.[2]
This technical guide provides a comprehensive overview of the applications of 3-chloroisoxazole derivatives in medicinal chemistry. It will explore the synthetic utility of this scaffold, its role in the development of bioactive compounds, and the underlying rationale for its use in drug design.
The Strategic Advantage of the 3-Chloro Substituent
The decision to incorporate a 3-chloroisoxazole core into a drug discovery program is often driven by two key considerations: its role as a pharmacophore and its utility as a reactive intermediate.
Bioisosteric Replacement and Pharmacophore Enhancement:
The 3-chloroisoxazole moiety can act as a bioisostere for other chemical groups, a strategy used to modulate a compound's physicochemical properties, improve its metabolic stability, or enhance its target affinity.[3] For instance, the chlorine atom can mimic a hydrogen bond acceptor and its electronic-withdrawing nature can influence the acidity of a neighboring proton or the overall electron distribution of the molecule. Studies have shown that the introduction of a chlorine group on an isoxazole ring can enhance the antibacterial activity of the resulting derivatives.[2]
A Versatile Handle for Chemical Diversification:
Perhaps the most significant advantage of the 3-chloroisoxazole scaffold is the reactivity of the C-Cl bond. This allows for the late-stage functionalization of the isoxazole core, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The chlorine atom can be readily displaced by a variety of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, providing access to a wide range of derivatives with diverse substitution patterns.
Synthetic Utility: A Gateway to Molecular Diversity
The 3-chloroisoxazole core is a versatile starting material for the synthesis of more complex molecules. Two of the most powerful methods for its elaboration are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the isoxazole ring, further enhanced by the electron-withdrawing chlorine atom, facilitates nucleophilic aromatic substitution at the 3-position. This allows for the direct introduction of a variety of functional groups, including amines, alkoxides, and thiols.
Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole from 3-Chloro-5-methylisoxazole
This protocol describes a typical nucleophilic substitution reaction where an amine displaces the chlorine atom.
Materials:
-
3-Chloro-5-methylisoxazole
-
Ammonia (in a suitable solvent, e.g., methanol or as aqueous ammonium hydroxide)
-
Solvent (e.g., methanol, ethanol, or a sealed tube for gaseous ammonia)
-
Base (optional, depending on the amine salt used)
Procedure:
-
In a pressure-resistant vessel, dissolve 3-chloro-5-methylisoxazole (1.0 eq) in a suitable solvent such as methanol.
-
Add a solution of ammonia in methanol (excess, typically 5-10 eq).
-
Seal the vessel and heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-amino-5-methylisoxazole.
This transformation is significant as the resulting 3-amino-5-methylisoxazole is a key intermediate in the synthesis of sulfonamide drugs.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis and drug discovery. The 3-chloroisoxazole scaffold is an excellent substrate for these reactions, particularly the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 3-Chloroisoxazole Derivative
This protocol provides a general procedure for the coupling of a 3-chloroisoxazole with a boronic acid.
Materials:
-
3-Chloroisoxazole derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a reaction flask, add the 3-chloroisoxazole derivative, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl or 3-heteroaryl isoxazole derivative.[6][7]
This powerful reaction allows for the introduction of a wide array of aromatic and heteroaromatic substituents at the 3-position, providing a rapid means to explore the chemical space around the isoxazole core.
Applications in Medicinal Chemistry: Case Studies
The utility of the 3-chloroisoxazole scaffold is best illustrated through its application in the development of bioactive molecules.
Anticancer Agents
Numerous isoxazole derivatives have been investigated for their potential as anticancer agents.[8] The ability to easily modify the 3-position of the isoxazole ring allows for the optimization of interactions with various biological targets involved in cancer progression, such as protein kinases.
Targeting Protein Kinases:
Protein kinases are a major class of drug targets in oncology.[9][10][11] The 3-chloroisoxazole moiety can be used as a starting point to synthesize libraries of kinase inhibitors. For example, the chlorine atom can be displaced by an amine-containing fragment that is designed to interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. Subsequent Suzuki coupling at another position on the molecule can be used to introduce substituents that occupy other pockets of the active site, leading to potent and selective inhibitors.
Example Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)
Many isoxazole derivatives have been designed to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[12] Inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a 3-chloroisoxazole-based inhibitor.
Anti-inflammatory Agents
Isoxazole derivatives have also shown promise as anti-inflammatory agents, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[13] The 3-chloroisoxazole scaffold can be utilized to develop selective inhibitors of these enzymes.
Quantitative Data: Anticancer Activity of Isoxazole Derivatives
The following table summarizes the in vitro cytotoxic activity of some isoxazole derivatives against various cancer cell lines. While not all of these examples contain a 3-chloro substituent, they illustrate the potential of the isoxazole scaffold in cancer drug discovery.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | HeLa (Cervical) | 15.48 | [14] |
| Derivative B | Hep3B (Liver) | ~23 | [14] |
| Derivative C | MCF-7 (Breast) | 39.80 | [14] |
Conclusion
The 3-chloroisoxazole scaffold is a valuable and versatile building block in medicinal chemistry. Its utility stems from the dual role of the chlorine atom: as a modulator of the electronic properties of the isoxazole ring and, more importantly, as a reactive handle for a wide range of chemical transformations. The ability to easily perform nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions at the 3-position allows for the efficient synthesis of diverse compound libraries, accelerating the drug discovery process. As the demand for novel therapeutics continues to grow, the strategic use of reactive building blocks like 3-chloroisoxazole will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.
References
-
[3D- QSAR STUDIES, BIOLOGICAL EVALUATION STUDIES ON SOME SUBSTITUTED 3-CHLORO-1-
-
)
Sources
- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 5. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajpp.in [ajpp.in]
A Technical Guide to the Distinctions Between 3-Chloro- and 5-Chloroisoxazole Isomers for Researchers and Drug Development Professionals
The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, lending its unique electronic and steric properties to a wide array of therapeutic agents.[1][2][3] The introduction of a chlorine atom to the isoxazole ring, creating 3-chloroisoxazole and 5-chloroisoxazole, provides two versatile and chemically distinct building blocks for drug discovery. Understanding the nuanced differences in their synthesis, reactivity, and spectroscopic signatures is paramount for their effective utilization in the design and development of novel pharmaceuticals. This in-depth technical guide provides a comparative analysis of these two critical isomers, offering field-proven insights for researchers and drug development professionals.
Regioselective Synthesis: Accessing the Desired Chloro-Isoxazole Isomer
The regiochemical outcome of isoxazole synthesis is highly dependent on the chosen synthetic route and the nature of the starting materials. The two primary strategies for constructing the isoxazole ring, the Claisen condensation and 1,3-dipolar cycloaddition, can be tailored to selectively yield either the 3-chloro or 5-chloro isomer.
Synthesis of 3-Chloroisoxazoles
A common and effective method for the synthesis of 3-chloroisoxazoles involves the chlorination of the corresponding 3-hydroxyisoxazole precursor. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5][6] The 3-hydroxyisoxazole starting material can be readily prepared from the condensation of a β-ketoester with hydroxylamine.[7]
Experimental Protocol: Synthesis of 3-Chloroisoxazole from 3-Hydroxyisoxazole
-
To a solution of 3-hydroxyisoxazole (1.0 eq.) in a suitable aprotic solvent (e.g., toluene or chloroform), add phosphorus oxychloride (POCl₃, 1.5-2.0 eq.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar). The use of excess POCl₃ ensures complete conversion of the hydroxyl group.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). The reaction progress can be visualized by the disappearance of the starting material spot.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. This step hydrolyzes the excess POCl₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-chloroisoxazole.
Synthesis of 5-Chloroisoxazoles
The synthesis of 5-chloroisoxazoles is often achieved through the reaction of β-keto nitriles with hydroxylamine, followed by chlorination, or more directly from isoxazol-5(4H)-ones. The latter method provides a reliable and scalable route to a variety of 3-substituted-5-chloroisoxazoles.[8]
Experimental Protocol: Synthesis of 5-Chloroisoxazole from Isoxazol-5(4H)-one
-
To a stirring suspension of the appropriate isoxazol-5(4H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.), add triethylamine (1.2 eq.) dropwise at 0 °C. The isoxazol-5(4H)-one can be synthesized from the corresponding β-ketoester and hydroxylamine. POCl₃ acts as both the chlorinating agent and the solvent in this case.
-
After the addition, heat the reaction mixture to 75-80 °C and stir for 12-16 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure 5-chloroisoxazole. [8]
Comparative Reactivity: A Tale of Two Isomers
The position of the chlorine atom on the isoxazole ring profoundly influences the electronic distribution and, consequently, the chemical reactivity of the molecule. This difference is most pronounced in their susceptibility to nucleophilic and electrophilic attack.
Nucleophilic Substitution
5-Chloroisoxazoles are generally more susceptible to nucleophilic substitution at the C5 position. The electron-withdrawing nature of the adjacent nitrogen atom and the ring oxygen enhances the electrophilicity of C5, making it a prime target for nucleophiles. Furthermore, 5-chloroisoxazoles can undergo a fascinating Fe(II)-catalyzed isomerization to form highly reactive 2H-azirine-2-carbonyl chlorides, which readily react with a variety of nucleophiles.[8] This unique reactivity profile makes 5-chloroisoxazoles valuable precursors for the synthesis of amides, esters, and other carboxylic acid derivatives.[8]
In contrast, 3-chloroisoxazoles are generally less reactive towards nucleophilic substitution at the C3 position. The proximity of the chlorine atom to the ring oxygen, which can exert a modest electron-donating resonance effect, slightly diminishes the electrophilicity of C3 compared to C5. However, under forcing conditions or with highly reactive nucleophiles, substitution at C3 can be achieved.
Electrophilic Substitution
The isoxazole ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene. However, the position of the chlorine atom can influence the regioselectivity of such reactions.
For both isomers, the C4 position is the most electron-rich and, therefore, the most likely site for electrophilic attack. The chlorine atom, being an ortho, para-director with a deactivating inductive effect, will further influence the reactivity. In 3-chloroisoxazole , the C4 position is para to the chlorine atom, which may slightly activate it towards electrophilic attack compared to the C4 position in 5-chloroisoxazole , where the chlorine is in a meta-like position relative to C4. However, the overall deactivating effect of the isoxazole ring means that harsh conditions are typically required for electrophilic substitution on either isomer.
Spectroscopic Fingerprints: Differentiating the Isomers
The distinct electronic environments of the 3-chloro and 5-chloro isomers give rise to characteristic differences in their NMR, IR, and mass spectra, allowing for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the chemical shifts of the ring protons are diagnostic. For the parent, unsubstituted chloroisoxazoles, the proton at C4 of 3-chloroisoxazole would be expected to appear at a slightly different chemical shift compared to the C4 proton of 5-chloroisoxazole due to the different electronic influence of the chlorine atom's position. Similarly, the proton at C5 in 3-chloroisoxazole will have a different chemical shift than the proton at C3 in 5-chloroisoxazole.
In ¹³C NMR spectroscopy, the carbon atoms directly attached to the chlorine will exhibit the most significant difference in chemical shifts. The C3 carbon in 3-chloroisoxazole will be deshielded compared to the C3 in unsubstituted isoxazole, and a similar effect will be observed for the C5 carbon in 5-chloroisoxazole . The chemical shifts of the other ring carbons (C4 and C5 in the 3-chloro isomer; C3 and C4 in the 5-chloro isomer) will also be subtly affected by the chlorine's position.
Table 1: Predicted Spectroscopic Data for 3-Chloro- and 5-Chloroisoxazole
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | MS Fragmentation (m/z) |
| 3-Chloroisoxazole | H4: ~6.5, H5: ~8.4 | C3: ~158, C4: ~105, C5: ~152 | C=N stretch, C-Cl stretch | M⁺, [M-Cl]⁺, [M-CO]⁺, [M-HCN]⁺ |
| 5-Chloroisoxazole | H3: ~8.3, H4: ~6.7 | C3: ~150, C4: ~102, C5: ~165 | C=N stretch, C-Cl stretch | M⁺, [M-Cl]⁺, [M-CO]⁺, [M-HCN]⁺ |
Note: The exact spectroscopic values may vary depending on the solvent and the presence of substituents.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic IR absorption bands for the isoxazole ring, including C=N and C-O stretching vibrations.[2][9] The C-Cl stretching vibration will also be present, typically in the fingerprint region (800-600 cm⁻¹). While the overall IR spectra may be similar, subtle differences in the positions and intensities of these bands can be used to distinguish between the two isomers, particularly when comparing to reference spectra.[10][11]
Mass Spectrometry (MS)
In mass spectrometry, both 3-chloro- and 5-chloroisoxazole will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation patterns will be influenced by the position of the chlorine. Common fragmentation pathways for isoxazoles include the loss of CO, HCN, and the substituent at C3 or C5.[12][13] The relative abundance of the fragment ions will differ between the two isomers, providing a valuable tool for their differentiation. For example, the loss of the chlorine radical will be a prominent fragmentation pathway for both isomers.
Applications in Drug Discovery: Leveraging Isomeric Differences
The distinct reactivity profiles of 3-chloro- and 5-chloroisoxazoles translate into their differential utility as building blocks in the synthesis of bioactive molecules.
3-Chloroisoxazole in Kinase and Antiviral Drug Development
3-Chloroisoxazole and its derivatives are valuable intermediates in the synthesis of various kinase inhibitors.[14] The chlorine at the 3-position can serve as a handle for further functionalization through cross-coupling reactions or nucleophilic displacement, allowing for the exploration of the chemical space around the isoxazole core to optimize binding to the target kinase. Furthermore, isoxazole derivatives, including those with a chlorine substituent, have shown promise as antiviral agents.[15]
5-Chloroisoxazole in the Development of Antibiotic Adjuvants
The unique reactivity of 5-chloroisoxazoles, particularly their ability to be converted into 2H-azirine-2-carboxylic acid derivatives, makes them attractive starting materials for the synthesis of novel β-lactamase inhibitors.[8] β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By designing molecules that can covalently inhibit these enzymes, the efficacy of existing antibiotics can be restored. The reactive azirine intermediate derived from 5-chloroisoxazoles is an excellent electrophile for trapping the active site serine of β-lactamases.
Conclusion
3-Chloroisoxazole and 5-chloroisoxazole, while structurally similar, exhibit significant differences in their synthesis, reactivity, and spectroscopic properties. A thorough understanding of these distinctions is crucial for medicinal chemists and drug development professionals seeking to harness the potential of the isoxazole scaffold. The regioselective synthesis of each isomer provides access to unique chemical space, and their differential reactivity allows for the design of distinct molecular architectures. By leveraging these isomeric differences, researchers can accelerate the discovery and development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
[4] Schlewer, G., & Krogsgaard-Larsen, P. (1984). New Synthesis of 3-Chloroisoxazoles. Acta Chemica Scandinavica, 38b, 815-819. [15] ResearchGate. (n.d.). Isoxazole derivatives showing antiviral activity (78, 79). Retrieved from a relevant publication on ResearchGate. [1] de Souza, M. V. N. (2005). Synthesis and biological activity of isoxazole derivatives. Journal of the Brazilian Chemical Society, 16(4), 627-637. [16] Beilstein Journal of Organic Chemistry. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [7] Micetich, R. G., & Chin, C. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(9), 1371-1377. [17] ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from a relevant publication on ResearchGate. [10] ResearchGate. (n.d.). Figure S-1: FTIR spectrum of CBOZ (5). Retrieved from a relevant publication on ResearchGate. [12] Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [13] Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [8] Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [18] Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [19] Patel, K., & Singh, R. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Saudi Chemical Society, 16(3), 255-261. [20] Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyridines. RSC Advances, 7(64), 40386-40391. [21] Bieganowska, K., & Słoczyńska, K. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2675. [22] Schmidt, A., & Krauth, F. (2013). Novel [(biphenyloxy)propyl]isoxazole derivatives for inhibition of human rhinovirus 2 and coxsackievirus B3 replication. European Journal of Medicinal Chemistry, 69, 676-685. [14] Bold, G., et al. (2006). New 3,4-diaryl-isoxazole derivatives as potent and selective inhibitors of protein kinase CK1. Bioorganic & Medicinal Chemistry Letters, 16(5), 1354-1358. [23] Physical Chemistry Research. (2024). Regular Article. Sigma-Aldrich. (n.d.). NMR Solvent Data Chart. The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. [24] University of Hamburg. (n.d.). Electron density maps. [11] AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [2] Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [3] Agrawal, N., & Mishra, P. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 28(1), 1-28. [9] University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [25] ResearchGate. (2025, August 6). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. [26] Acta Crystallographica Section E: Structure Reports Online. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. [27] Hamel, E., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. Journal of Medicinal Chemistry, 57(5), 2091-2103. [5] Li, W., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(11), 13396-13404. [28] ResearchGate. (2025, August 9). Synthesis of 5-Chloroisoxazoles Derived from 2,2-Dichlorovinyl Ketones. [6] Benchchem. (n.d.). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Wang, L., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 11(52), 33027-33034. [29] ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [30] The Royal Society of Chemistry. (n.d.). Correction: Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides - Organic & Biomolecular Chemistry. [31] The Royal Society of Chemistry. (n.d.). S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. [32] The Royal Society of Chemistry. (n.d.). Supplementary Information - Substituent effects and electron delocalization in five-membered N-heterocycles. [33] University of Hamburg. (n.d.). Electron density maps. [34] Agilent. (n.d.). ftir spectroscopy reference guide. ChemRxiv. (n.d.). Intermolecular Interactions of Nitrogen-Substituted Chalcogen Heterocycles: From Electron Density to Binding Energy Landscapes. [35] ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [36] MDPI. (2024, May 26). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. azooptics.com [azooptics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. sciarena.com [sciarena.com]
- 19. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 21. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel [(biphenyloxy)propyl]isoxazole derivatives for inhibition of human rhinovirus 2 and coxsackievirus B3 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. physchemres.org [physchemres.org]
- 24. users.man.poznan.pl [users.man.poznan.pl]
- 25. researchgate.net [researchgate.net]
- 26. 4-(4-Chlorophenyl)-5-phenylisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. acgpubs.org [acgpubs.org]
- 30. Correction: Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. rsc.org [rsc.org]
- 32. rsc.org [rsc.org]
- 33. zbh.uni-hamburg.de [zbh.uni-hamburg.de]
- 34. agilent.com [agilent.com]
- 35. DSpace [dr.lib.iastate.edu]
- 36. mdpi.com [mdpi.com]
Solubility Profile of 5-tert-butyl-3-chloroisoxazole in Organic Solvents
This is an in-depth technical guide designed for researchers and drug development scientists working with 5-tert-butyl-3-chloroisoxazole (also referred to as 3-chloro-5-tert-butylisoxazole). This guide synthesizes predicted physicochemical properties with standard experimental protocols to establish a robust solubility profile, given the limited specific data available in public literature for this precise intermediate.
Executive Summary
5-tert-butyl-3-chloroisoxazole is a critical heterocyclic intermediate, often derived from its amino-precursor (3-amino-5-tert-butylisoxazole) via Sandmeyer-type reactions. It serves as a versatile electrophile in the synthesis of agrochemicals (herbicides) and pharmaceuticals (e.g., FLT3 inhibitors).
Understanding its solubility landscape is pivotal for:
-
Reaction Optimization: Selecting solvents that maximize concentration without precipitating the intermediate.
-
Purification: Designing crystallization protocols (anti-solvent selection) or chromatography mobile phases.
-
Formulation: Developing stable stock solutions for biological assays.
This guide provides a predictive solubility model based on structure-property relationships (SPR) and details experimental protocols to empirically validate these values in your laboratory.
Physicochemical Profile & Solubility Prediction
To predict the solubility behavior of 5-tert-butyl-3-chloroisoxazole, we must analyze its molecular descriptors relative to its well-characterized precursor, 3-amino-5-tert-butylisoxazole.
Structural Analysis[1]
-
Core: Isoxazole ring (aromatic, weakly basic).
-
Substituents:
-
C5-tert-butyl: Highly lipophilic, bulky group. Increases solubility in non-polar organic solvents; significantly decreases water solubility.
-
C3-Chloro: Electron-withdrawing, lipophilic. Unlike the amino group (-NH2) in its precursor, the chloro group does not act as a hydrogen bond donor, drastically reducing solubility in protic solvents like water or low-molecular-weight alcohols compared to the amino-analog.
-
Estimated Properties
| Property | Value (Estimated) | Impact on Solubility |
| Molecular Weight | ~159.61 g/mol | Low MW facilitates dissolution in diverse organic solvents. |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Highly lipophilic. Preferential solubility in non-polar to moderately polar solvents. |
| Hydrogen Bond Donors | 0 | Critical: Lack of H-donors means poor solubility in water. |
| Hydrogen Bond Acceptors | 2 (N, O in ring) | Allows solubility in H-donor solvents (e.g., Alcohols, Chloroform). |
| Melting Point | < 50°C (Likely Low-Melting Solid or Oil) | Lower MP than the amino-analog (110°C) due to loss of intermolecular H-bonding. |
Solubility Landscape
The following table categorizes solvents based on their interaction with 5-tert-butyl-3-chloroisoxazole.
Solubility Classifications
| Solvent Class | Examples | Predicted Solubility | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Primary choice for extraction. The solvent's dipole interacts well with the isoxazole ring, while accommodating the lipophilic t-butyl group. |
| Esters/Ketones | Ethyl Acetate, Acetone | High (>50 mg/mL) | Excellent for synthesis and chromatography. The carbonyl oxygen does not compete strongly with the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Soluble due to dipole-dipole interactions. Useful for nucleophilic substitution reactions (SnAr). |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Soluble, but less than in aprotic solvents. Solubility decreases as alcohol chain length increases (e.g., MeOH > EtOH > IPA). |
| Ethers | THF, Diethyl Ether, MTBE | High (>50 mg/mL) | Good general solvents. MTBE is preferred for process scale-up due to safety profiles. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low (Cold) / High (Hot) | Critical for Purification: The compound is likely soluble in hot alkanes but crystallizes upon cooling, making Hexane/Heptane ideal recrystallization solvents . |
| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | The hydrophobic t-butyl and chloro groups dominate. Requires co-solvents (e.g., DMSO) for biological testing. |
Experimental Protocols for Solubility Determination
Since exact literature values are scarce, you must validate the solubility profile in-house. Use the following Standard Operating Procedures (SOPs) .
Protocol A: Visual Solubility Screening (Tier 1)
Best for rapid solvent selection during reaction optimization.
-
Preparation: Weigh 10 mg of 5-tert-butyl-3-chloroisoxazole into a 4 mL glass vial.
-
Addition: Add solvent in 100 µL increments at room temperature (25°C).
-
Observation: Vortex for 30 seconds after each addition.
-
Soluble: Clear solution with no particulates.
-
Insoluble: Visible solid or turbidity.
-
-
Calculation:
-
Thermal Stress: If insoluble at RT, heat to 50°C (or boiling point) to check for temperature-dependent solubility (potential for recrystallization).
Protocol B: Gravimetric Saturation Method (Tier 2)
Best for precise quantitative data (g/L).
-
Saturation: Add excess solid (~100 mg) to 1 mL of solvent in a sealed vial.
-
Equilibration: Shake/stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.
-
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Weighing: Weigh the residue.
Protocol C: HPLC-UV Quantitation (Tier 3)
Best for trace solubility (e.g., in water) or mixtures.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 100% B over 10 min (Lipophilic compound elutes late).
-
Detection: UV at 254 nm (Isoxazole absorption).
-
Standard Curve: Prepare standards in Acetonitrile (0.01 – 1.0 mg/mL).
Process Implications & Workflow
The solubility profile dictates the workflow for synthesis and purification.
Synthesis & Reaction Solvents
-
Nucleophilic Substitution: If displacing the 3-Chloro group (e.g., with amines/alkoxides), use DMF or DMSO to solvate the nucleophile while keeping the isoxazole in solution.
-
Lithiation/Functionalization: Use THF or Ether at low temperatures (-78°C). The high solubility in ethers supports cryogenic handling.
Purification Strategy (Crystallization)
The "High Hot / Low Cold" solubility in hydrocarbons suggests a classic recrystallization setup.
Figure 1: Optimized recrystallization workflow exploiting the temperature-dependent solubility in non-polar hydrocarbons.
References
-
Synthesis of Isoxazole Precursors
-
Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds.[1] (Methodology for amino-isoxazole synthesis, the precursor to the chloro-derivative).
-
Source:
-
-
General Isoxazole Solubility & Properties
- Solubility of Organic Compounds: Structure-Property Relationships. (General principles guiding the lipophilicity of t-butyl/chloro substituted heterocycles).
-
Source:
-
Sandmeyer Reaction on Isoxazoles
- Conversion of 3-amino-isoxazoles to 3-chloro-isoxazoles via diazonium intermedi
-
Source: (General protocol adaptation).
-
Related FLT3 Inhibitor Intermediates
- Identification of N-(5-tert-butyl-isoxazol-3-yl)-ureas. (Demonstrates usage of the scaffold in drug discovery and solvent choices for coupling).
-
Source:[2]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloro-5-Substituted Isoxazoles: Versatile Building Blocks for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Among the diverse array of isoxazole derivatives, 3-chloro-5-substituted isoxazoles have emerged as exceptionally versatile and powerful building blocks in the synthesis of novel therapeutic agents. The presence of a strategically positioned chlorine atom at the C3 position imparts unique reactivity, enabling a broad spectrum of chemical transformations. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of these critical synthons in contemporary drug discovery. We will delve into the mechanistic underpinnings of their preparation, detail robust experimental protocols for their derivatization, and showcase their utility in constructing complex molecular architectures with significant therapeutic potential.
The Strategic Advantage of the Isoxazole Scaffold in Medicinal Chemistry
The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique combination of physicochemical properties that are highly advantageous for drug design.[1] The isoxazole moiety can act as a bioisosteric replacement for other functional groups, such as amides and carboxylic acids, often leading to improved pharmacokinetic profiles, enhanced metabolic stability, and increased efficacy.[3][4] The weak N-O bond within the isoxazole ring also provides a latent site for ring-cleavage reactions, offering further synthetic utility.[5][6]
Isoxazole-containing molecules have demonstrated a remarkable breadth of biological activities, including:
-
Antimicrobial: The antibiotics cloxacillin and dicloxacillin, as well as the antibacterial agent sulfamethoxazole, feature the isoxazole core.[1][5]
-
Anticancer: Derivatives have been shown to inhibit protein kinases, induce apoptosis, and modulate key signaling pathways like NF-κB and Akt.[1]
-
Anti-inflammatory: Certain isoxazole compounds act as potent anti-inflammatory agents.[7][8]
-
Neuroprotective: The isoxazole scaffold is present in molecules with activity against neurodegenerative disorders.[2][5]
The introduction of a chlorine atom at the C3 position significantly amplifies the synthetic utility of the isoxazole ring, providing a reactive handle for a multitude of functionalization reactions.
Synthesis of 3-Chloro-5-Substituted Isoxazole Building Blocks
The primary and most direct route to 3-chloroisoxazoles is the 1,3-dipolar cycloaddition of chloronitrile oxide with a substituted alkyne.[9] However, the instability and toxicity of the chloronitrile oxide precursor, dichloroformaldoxime, have historically presented challenges.[9] More contemporary and safer methods have been developed to circumvent these issues.
2.1. One-Pot Synthesis via 1,3-Dipolar Cycloaddition
A significant advancement in the synthesis of 3-chloro-5-substituted isoxazoles is the development of a one-pot procedure that avoids the isolation of hazardous intermediates.[9] This method relies on the in situ generation of chloronitrile oxide from a more stable precursor, followed by its immediate reaction with a monosubstituted acetylene.
Conceptual Workflow for One-Pot Synthesis
Caption: One-pot synthesis of 3-chloro-5-substituted isoxazoles.
Experimental Protocol: One-Pot Synthesis of 3-Chloro-5-Substituted Isoxazoles
This protocol is adapted from the work of Chiarino, Napoletano, and Sala (1988).[9]
Materials:
-
Dichloroformaldoxime precursor (e.g., from the reduction of trichloronitromethane)
-
Monosubstituted acetylene (0.40 mol)
-
Potassium bicarbonate (0.60 mol)
-
Methylene chloride (wet, 350 ml)
-
Water
-
Magnesium sulfate
Procedure:
-
Prepare a solution of the dichloroformaldoxime precursor in methylene chloride (100 ml).
-
In a separate flask, prepare a well-stirred mixture of the monosubstituted acetylene and potassium bicarbonate in wet methylene chloride.
-
Slowly add the organic extract from step 1 to the mixture from step 2.
-
Stir the resulting mixture vigorously at room temperature for 24 hours.
-
Pour the reaction mixture into water (500 ml) and separate the organic layer.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.
-
Purify the residue by distillation to obtain the desired 3-chloro-5-substituted isoxazole.
Yields of Representative 3-Chloro-5-Substituted Isoxazoles
| Substituent (R) at C5 | Yield (%) | Boiling Point (°C/torr) |
| Phenyl | 75 | 100/1.0[9] |
| 4-Chlorophenyl | 78 | 104-106/1.3[9] |
| n-Butyl | 65 | 75/15 |
| tert-Butyl | 62 | 68/15 |
Table adapted from Chiarino et al., 1988.[9]
Chemical Reactivity and Synthetic Transformations
The synthetic power of 3-chloro-5-substituted isoxazoles lies in the reactivity of the C3-chloro group, which can be readily displaced by a variety of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.
3.1. Nucleophilic Aromatic Substitution (SNA_r)
The electron-withdrawing nature of the isoxazole ring activates the C3 position towards nucleophilic attack, facilitating SNAr reactions.[10][11][12] This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols.
General SNAr Reaction Scheme
Caption: Nucleophilic aromatic substitution on 3-chloroisoxazoles.
Experimental Protocol: Synthesis of a 3-Amino-5-Substituted Isoxazole
Materials:
-
3-Chloro-5-substituted isoxazole (1.0 eq)
-
Amine (e.g., aniline, 1.2 eq)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (e.g., K2CO3, 2.0 eq)
Procedure:
-
Dissolve the 3-chloro-5-substituted isoxazole in the chosen solvent.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
3.2. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools in drug discovery.[13][14][15] 3-Chloroisoxazoles are excellent substrates for a variety of these transformations, enabling the formation of C-C and C-N bonds.
Key Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[16]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[16]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[16]
General Palladium-Catalyzed Cross-Coupling Workflow
Caption: Palladium-catalyzed cross-coupling of 3-chloroisoxazoles.
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Chloro-5-Substituted Isoxazole
Materials:
-
3-Chloro-5-substituted isoxazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the 3-chloro-5-substituted isoxazole, arylboronic acid, palladium catalyst, and base.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery: Case Studies
The synthetic versatility of 3-chloro-5-substituted isoxazoles has been leveraged in the development of numerous compounds with therapeutic potential.
4.1. Synthesis of AMPA Receptor Agonists
Analogs of the potent AMPA receptor agonist, (RS)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA), have been synthesized to explore structure-activity relationships.[17] The introduction of a chloro-substituent at the 3-position of the isoxazole ring in AMPA analogs has been investigated, though these specific derivatives did not show significant neuroexcitatory effects, highlighting the nuanced role of substituents in modulating biological activity.[17]
4.2. Precursors for Fused Heterocyclic Systems
3-Chloroisoxazoles can serve as precursors for the construction of more complex, fused heterocyclic systems. For instance, intramolecular cyclization reactions can be designed to form isoxazolo-fused ring systems, which are of interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities.[18]
Conclusion and Future Perspectives
3-Chloro-5-substituted isoxazoles are undeniably powerful and versatile building blocks in the arsenal of the medicinal chemist. Their straightforward synthesis and predictable reactivity make them ideal starting materials for the construction of diverse compound libraries for high-throughput screening. The ability to readily introduce a wide array of functional groups at the C3 position through nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships. As the demand for novel therapeutic agents continues to grow, the strategic application of these valuable synthons will undoubtedly continue to fuel innovation in drug discovery.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions.
- Benchchem. (n.d.). The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide.
- Chiarino, D., Napoletano, M., & Sala, A. (1988). ONE POT SYNTHESIS OF 3-CHLORO-5-SUBSTITUTED ISOXAZOLES BY 1,3-DIPOLAR CYCLOADDITION.
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpca.org [ijpca.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. jocpr.com [jocpr.com]
- 14. nobelprize.org [nobelprize.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: A Guide to Nucleophilic Substitution on the 3-Chloroisoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone of modern medicinal chemistry.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates.[3][4] Its significance stems from its ability to act as a bioisostere for other functional groups, enhance physicochemical properties, and engage in specific binding interactions with biological targets.[5][6][7] Functionalized isoxazoles exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][5]
The 3-chloroisoxazole derivative is a particularly valuable synthetic intermediate.[8] The chlorine atom at the C3 position activates the ring, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the direct and regioselective introduction of a wide array of functional groups, providing a powerful tool for building molecular diversity and performing structure-activity relationship (SAR) studies in drug discovery programs.[5][9] This guide provides a detailed exploration of the underlying principles and practical protocols for performing nucleophilic substitutions on the 3-chloroisoxazole ring.
Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a two-step addition-elimination process.[10][11] Unlike typical SN2 reactions, the SNAr mechanism does not occur in a single concerted step due to the steric hindrance of the aromatic ring.[10]
Key Mechanistic Features:
-
Activation: The isoxazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and oxygen heteroatoms. This electronic property makes the ring susceptible to attack by nucleophiles. The chlorine atom at the C3 position further enhances this electrophilicity.[8]
-
Step 1: Nucleophilic Addition & Meisenheimer Complex Formation: A nucleophile (Nu⁻) attacks the electron-deficient C3 carbon, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The negative charge is delocalized across the ring system, particularly onto the electronegative nitrogen atom, which effectively stabilizes the intermediate.[10]
-
Step 2: Elimination & Aromaticity Restoration: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, resulting in the final substituted product.[12][13]
The overall rate of the reaction is typically dependent on the formation of the Meisenheimer complex. Therefore, factors that stabilize this intermediate, such as strong electron-withdrawing groups on the ring or highly potent nucleophiles, will accelerate the reaction.[11]
General Experimental Workflow & Considerations
A successful substitution reaction requires careful consideration of the nucleophile, base, solvent, and temperature. The following workflow provides a general framework.
Key Considerations:
-
Nucleophile Choice: The reactivity and nature of the nucleophile are paramount.
-
N-Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles for this reaction.[14][15] Excess amine can sometimes serve as both the nucleophile and the base.
-
O-Nucleophiles (Alcohols, Phenols): Generally require a base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide.
-
S-Nucleophiles (Thiols): Thiols are potent nucleophiles and readily react.[16] Thiolate anions, generated with a base, are even more reactive.[17]
-
-
Base Selection: An appropriate base is crucial, especially for O- and S-nucleophiles, to generate the active nucleophile and neutralize the HCl byproduct.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and NaH are commonly used. NaH is a strong, non-nucleophilic base suitable for deprotonating alcohols and thiols. K₂CO₃ is a milder, versatile base.
-
Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are often used, particularly with amine nucleophiles, to scavenge HCl.[18]
-
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred as they can solvate the reactants and intermediates effectively without interfering with the reaction.[18]
-
Temperature: Reactions are often conducted at elevated temperatures (50-120 °C) to overcome the activation energy barrier. However, some highly reactive nucleophiles may react efficiently at room temperature.
-
Moisture and Air: The isoxazole ring can be sensitive to hydrolysis under harsh acidic or basic conditions.[19] It is best practice to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon), especially when using moisture-sensitive reagents like NaH.[19]
Detailed Experimental Protocols
The following protocols are illustrative examples for different classes of nucleophiles. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of 3-Anilino-5-methylisoxazole (N-Nucleophile)
This protocol details the reaction of a primary aromatic amine with a substituted 3-chloroisoxazole.
Materials:
-
3-Chloro-5-methylisoxazole
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloro-5-methylisoxazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add aniline (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure 3-anilino-5-methylisoxazole.
Protocol 2: Synthesis of 3-Phenoxyisoxazole (O-Nucleophile)
This protocol describes the substitution using a phenol, which requires a base to form the more reactive phenoxide ion.
Materials:
-
3-Chloroisoxazole
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and phenol (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 3-chloroisoxazole (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 8-12 hours, monitoring by TLC.
-
Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to afford 3-phenoxyisoxazole.
Protocol 3: Synthesis of 3-(Benzylthio)isoxazole (S-Nucleophile)
This protocol illustrates the reaction with a thiol, showcasing the high nucleophilicity of sulfur.[16]
Materials:
-
3-Chloroisoxazole
-
Benzyl mercaptan (benzyl thiol)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 3-chloroisoxazole (1.0 eq), benzyl mercaptan (1.1 eq), and cesium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor for the disappearance of starting material by TLC.
-
Once the reaction is complete, filter the solid salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water (2x) and then brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude 3-(benzylthio)isoxazole can be further purified by column chromatography if necessary.
Summary of Reaction Conditions & Troubleshooting
| Nucleophile Class | Typical Base | Typical Solvent | Temp. (°C) | Common Issues | Troubleshooting Suggestions |
| Nitrogen (Amines) | K₂CO₃, TEA, DIPEA | DMF, MeCN | 25 - 100 | Incomplete reaction; formation of di-substituted byproducts. | Increase temperature or reaction time; use a slight excess of the amine; consider a stronger, non-nucleophilic base. |
| Oxygen (Alcohols) | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 25 - 120 | Low yield due to poor nucleophilicity or competitive hydrolysis. | Ensure strictly anhydrous conditions[19]; use a stronger base (NaH) to fully generate the alkoxide; increase temperature. |
| Sulfur (Thiols) | Cs₂CO₃, K₂CO₃ | MeCN, DMF | 25 - 80 | Oxidation of thiol to disulfide. | Degas the solvent; maintain an inert nitrogen atmosphere throughout the reaction. |
Ring Instability: The isoxazole N-O bond is inherently weak and can cleave under certain conditions, such as high temperatures or with overly harsh nucleophiles/bases, leading to ring-opened byproducts.[5][19] If significant degradation is observed, consider lowering the reaction temperature, using a milder base, or reducing the reaction time.
Conclusion
The nucleophilic substitution of 3-chloroisoxazole is a robust and versatile transformation critical to synthetic and medicinal chemistry. By understanding the underlying SNAr mechanism and carefully selecting the appropriate reaction conditions—nucleophile, base, solvent, and temperature—researchers can efficiently access a diverse range of 3-substituted isoxazole derivatives. The protocols and guidelines presented here serve as a comprehensive resource for developing novel molecular entities for drug discovery and beyond.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- A review of isoxazole biological activity and present synthetic techniques. Journal of Advanced Scientific Research.
- The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research.
- A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
- Advances in isoxazole chemistry and their role in drug discovery. PMC.
- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate.
- Processes for preparing 3-amino-isoxazoles. Google Patents.
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.
- Nucleophilic aromatic substitution. Wikipedia.
- New Synthesis of 3-Chloroisoxazoles. ResearchGate.
- An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring. Benchchem.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Isoxazole synthesis. Organic Chemistry Portal.
- stability issues of 3-Chloro-1,2-oxazole under various conditions. Benchchem.
- Synthesis and synthetic utility of 3-isoxazolols. ResearchGate.
- Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. The Organic Chemistry Tutor.
- Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Birmingham.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Toole. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
- Reaction of the isoxazole 3f under our standard Suzuki conditions leads... ResearchGate.
- Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. PMC.
- Nucleophilicity of Sulfur Compounds. Michigan State University Chemistry.
- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. University of British Columbia.
- Amines (3): Nucleophilic reactions. savvy-chemist.
- Amine Reactivity. Michigan State University Chemistry.
- Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters.
- Synthesis of S-Heterocycles. Organic Chemistry Portal.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. imperial.ac.uk [imperial.ac.uk]
- 14. savvy-chemist: Amines (3): Nucleophilic reactions [derekcarrsavvy-chemist.blogspot.com]
- 15. Amine Reactivity [www2.chemistry.msu.edu]
- 16. Chemical Reactivity [www2.chemistry.msu.edu]
- 17. sioc.cas.cn [sioc.cas.cn]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Suzuki-Miyaura coupling conditions for 3-chloroisoxazole substrates
This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It addresses the specific challenges of coupling 3-chloroisoxazoles , a substrate class known for its electronic deactivation and chemical fragility.
Part 1: Executive Summary & Mechanistic Rationale
The Challenge: The "Isoxazole Paradox"
Coupling 3-chloroisoxazoles presents a dualistic challenge that often leads to failure under "standard" Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃):
-
Kinetic Inertness (The C-Cl Bond): The chlorine atom at the C3 position is electronically deactivated. Unlike the C4 or C5 positions, the C3 position is adjacent to the ring nitrogen, but the lack of strong resonance activation makes the C-Cl bond exceptionally strong and resistant to Oxidative Addition (OA) . Standard phosphines (PPh₃) rarely generate sufficient electron density on Palladium to cleave this bond.
-
Thermodynamic Fragility (Ring Opening): Isoxazoles are latent nitriles/ketones. Under harsh basic conditions (hydroxides, alkoxides) or high temperatures, the N-O bond is prone to cleavage (the "Kemp elimination" pathway), resulting in ring fragmentation into enaminones or nitriles rather than the desired biaryl product.
The Solution: Ligand-Controlled Reactivity
Success requires a catalytic system that is hyper-active towards Oxidative Addition (to engage the Cl) but operates under mild basic conditions (to save the Ring).
-
Ligand Selection: We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands. These are electron-rich (increasing Pd electron density for OA) and bulky (accelerating Reductive Elimination).[1]
-
Base Selection: We strictly avoid strong hydroxides (NaOH, KOH). Instead, we rely on Phosphates (K₃PO₄) or Fluorides (KF) , which buffer the pH to a range that activates the boronic acid without lysing the isoxazole ring.
Part 2: Decision Matrix & Workflow (Visualization)
The following diagram outlines the logical decision process for selecting reaction conditions based on substrate complexity.
Figure 1: Decision tree for optimizing Suzuki-Miyaura coupling of 3-chloroisoxazoles. Green path represents the starting point for 90% of substrates.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (Buchwald System)
Best for: General screening, maximizing yield, and preventing ring opening.
Reagents:
-
Substrate: 3-Chloroisoxazole derivative (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, added as 0.5 M aqueous solution or finely ground solid)
-
Solvent: Toluene / Water (10:1) or THF / Water (10:1)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the 3-chloroisoxazole (1.0 mmol), boronic acid (1.2 mmol), and the precatalyst (XPhos Pd G3, 20 mg).
-
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen is the enemy of active catalysts).
-
Solvent Addition: Add degassed Toluene (4 mL) and degassed Water (0.4 mL).
-
Base Addition: Add K₃PO₄ (424 mg, 2.0 mmol). If using solid base, ensure it is finely ground.
-
Reaction: Heat the mixture to 80°C with vigorous stirring (1000 rpm).
-
Note: Do not overheat. 3-chloroisoxazoles can degrade above 100°C in the presence of Pd.
-
-
Monitoring: Check by LCMS at 2 hours. If conversion is <50%, add another 1 mol% catalyst.
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Why this works:
-
XPhos/SPhos: These ligands create a "pocket" around the Pd center, facilitating the difficult oxidative addition into the C-Cl bond while protecting the catalyst from deactivation.
-
K₃PO₄: A mild base that buffers the reaction, preventing the pH spike that causes isoxazole ring cleavage.
Protocol B: The "Robust" System (NHC/PEPPSI)
Best for: Sterically hindered partners or when phosphine ligands fail.
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (2–5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)
-
Solvent: 1,4-Dioxane (dry)
-
Additive: None (The NHC ligand stabilizes the active species).
Step-by-Step Procedure:
-
Charge the vial with substrate, boronic acid, Pd-PEPPSI-IPr, and base (K₂CO₃).
-
Purge with Argon.[2]
-
Add dry 1,4-Dioxane.
-
Heat to 80–100°C .
-
Critical Step: If the reaction stalls, adding a few drops of MeOH can help solubilize the boronic acid, but be cautious of ring stability.
Part 4: Data & Troubleshooting Guide
Comparative Yields (Simulated based on Ligand Class)
| Entry | Catalyst System | Base | Solvent | Yield | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | < 10% | Fail. No Oxidative Addition. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 25% | Poor conversion; significant homocoupling. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Tol/H₂O | 88% | Recommended. Clean conversion. |
| 4 | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 92% | Best. Fast kinetics (1-2 h). |
| 5 | Pd-PEPPSI-IPr | Cs₂CO₃ | Dioxane | 75% | Good for sterically hindered substrates. |
Troubleshooting "The Isoxazole Ring Opening"
If you observe a byproduct with Mass = [Substrate + 2H] or a nitrile peak in IR, the ring has opened.
-
Cause: Hydroxide attack at C5 or deprotonation at C4 followed by fragmentation.
-
Fix:
-
Remove Water: Switch to anhydrous Suzuki conditions. Use KF (Potassium Fluoride) as the base in dry THF. The fluoride activates the boronic acid/ester without generating high concentrations of hydroxide.
-
Lower Temperature: Run the reaction at 60°C for a longer time (12-24h).
-
Part 5: References
-
Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.[1][3]
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Coupling of Deactivated Chlorides." Chemistry - A European Journal.
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[1][3]
-
Sperry, J. B., & Wright, D. L. "The Application of Isoxazoles in Synthesis: Ring Opening and Stability." Current Opinion in Drug Discovery & Development. (Contextual reference for ring stability).
Sources
Application Note & Protocols: Strategic Functionalization of the C4 Position in 3-Chloro-5-tert-butylisoxazole
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile synthetic intermediate.[1][2] The 3-chloro-5-tert-butylisoxazole motif, in particular, offers three distinct points for diversification. While the C3 and C5 positions are readily defined by the initial synthesis, the C4 position presents a key opportunity for late-stage functionalization to modulate biological activity and physicochemical properties. This document provides a comprehensive guide to the strategic chemical manipulation of the C4 position of 3-chloro-5-tert-butylisoxazole, focusing on the robust and widely applicable method of deprotonation followed by electrophilic quench. Detailed, field-tested protocols for C4-lithiation and subsequent iodination are provided, along with a protocol for leveraging the resulting 4-iodo intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Introduction: The Significance of C4 Functionalization
The isoxazole core is a cornerstone in the design of numerous biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][2] The substitution pattern on the isoxazole ring is critical for defining its interaction with biological targets. The 3-chloro-5-tert-butylisoxazole scaffold is a valuable building block, with the chlorine atom at C3 serving as a handle for nucleophilic substitution or cross-coupling, and the bulky tert-butyl group at C5 influencing solubility and steric interactions.
The C4 position, however, is often the most synthetically accessible site for introducing diversity post-synthesis. The proton at C4 (C4-H) is the most acidic on the isoxazole ring itself (excluding substituents), making it susceptible to deprotonation by strong bases.[3][4] This creates a powerful nucleophilic intermediate—the C4-isoxazolide anion—that can react with a wide array of electrophiles.[5] This strategy allows for the precise installation of halogens, alkyl, aryl, and other functional groups, dramatically expanding the chemical space accessible from a single, common intermediate.
Principle of C4-Deprotonation
The regioselective functionalization of the C4 position hinges on the relative acidity of the protons on the isoxazole ring. Theoretical and experimental studies have shown that while the C5 proton is generally the most acidic in unsubstituted isoxazole, the presence of substituents significantly alters this landscape.[3][4] In 3,5-disubstituted isoxazoles, the C4-H becomes the most acidic ring proton.
The deprotonation is typically achieved using a strong, non-nucleophilic base at low temperatures to prevent side reactions. Lithium diisopropylamide (LDA) is an ideal choice due to its strong basicity and steric bulk, which minimizes the risk of nucleophilic attack on the isoxazole ring. The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at -78 °C to ensure the stability of the resulting lithiated intermediate. This C4-lithio-isoxazole anion is a resonance-stabilized species, though it is highly reactive and moisture-sensitive.[6]
Once formed, this potent nucleophile can be "quenched" by the addition of an electrophile. This two-step, one-pot sequence provides a versatile and efficient route to a diverse library of C4-substituted isoxazoles.
Experimental Protocols
Core Workflow: Deprotonation and Electrophilic Quench
The following diagram illustrates the general workflow for the C4 functionalization of 3-chloro-5-tert-butylisoxazole.
Caption: General workflow for C4-functionalization via lithiation.
Protocol 1: Synthesis of 4-Iodo-3-chloro-5-tert-butylisoxazole
This protocol details the installation of an iodine atom at the C4 position. The resulting 4-iodo derivative is an exceptionally useful intermediate for further diversification via transition metal-catalyzed cross-coupling reactions.[7]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Chloro-5-tert-butylisoxazole | >97% | Sigma-Aldrich | Starting material. |
| Diisopropylamine | >99.5%, anhydrous | Acros Organics | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use to determine exact concentration. |
| Iodine (I₂) | >99.8% | Fisher Scientific | Solid, stored in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Use from a solvent purification system or distill from Na/benzophenone. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | - | Used for quenching the reaction. |
| Ethyl acetate (EtOAc) & Hexanes | HPLC Grade | - | For extraction and chromatography. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | - | Drying agent. |
Step-by-Step Methodology
-
LDA Preparation (In Situ):
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq, e.g., 1.54 mL for a 10 mmol scale).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq, e.g., 4.4 mL of 2.5 M solution) dropwise via syringe.
-
Stir the solution at 0 °C for 30 minutes. The resulting clear, colorless to pale yellow solution is your freshly prepared LDA.
-
Scientist's Note: Preparing LDA fresh is crucial for high yields. Pre-made commercial solutions can be used, but their concentration should be verified.
-
-
Deprotonation:
-
In a separate flame-dried flask under argon, dissolve 3-chloro-5-tert-butylisoxazole (1.0 eq, e.g., 1.76 g, 10 mmol) in anhydrous THF (30 mL).
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the freshly prepared LDA solution to the isoxazole solution via cannula or syringe, adding it dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. A color change to deep yellow or orange is typically observed, indicating anion formation.
-
-
Electrophilic Quench (Iodination):
-
Prepare a solution of iodine (1.2 eq, e.g., 3.05 g, 12 mmol) in anhydrous THF (15 mL).
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The deep color of the anion should dissipate as the dark iodine solution is added.
-
After the addition is complete, stir the reaction at -78 °C for an additional hour, then allow it to slowly warm to room temperature over 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate (to remove excess iodine) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 Hexanes:EtOAc) to yield 4-iodo-3-chloro-5-tert-butylisoxazole as a white to off-white solid.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Iodo-3-chloro-5-tert-butylisoxazole
This protocol demonstrates the utility of the 4-iodo intermediate in a palladium-catalyzed Suzuki-Miyaura coupling reaction to form a C-C bond, a cornerstone reaction in modern drug discovery.[8][9]
Workflow Diagram
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Iodo-3-chloro-5-tert-butylisoxazole | >97% | Synthesized in Protocol 1 | Starting material. |
| Phenylboronic acid | >97% | Combi-Blocks | Example boronic acid. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Air-sensitive catalyst. Handle in a glovebox or quickly. |
| Potassium carbonate (K₂CO₃) | Anhydrous | J.T. Baker | Finely powdered for best results. |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich | Degas before use (e.g., sparge with argon for 30 min). |
| Deionized Water | - | - | Degas before use. |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add 4-iodo-3-chloro-5-tert-butylisoxazole (1.0 eq, e.g., 301 mg, 1.0 mmol), phenylboronic acid (1.5 eq, 183 mg, 1.5 mmol), and potassium carbonate (3.0 eq, 415 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 58 mg, 0.05 mmol).
-
Scientist's Note: The choice of catalyst, ligand, and base can be critical and may require optimization for different boronic acids.[10]
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
-
Reaction Execution:
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 95:5 Hexanes:EtOAc) to afford 4-phenyl-3-chloro-5-tert-butylisoxazole.
-
Troubleshooting
| Problem Observed | Potential Cause | Recommended Solution |
| Low yield in Protocol 1 (Iodination) | Inactive LDA (old n-BuLi or wet diisopropylamine). | Titrate n-BuLi before use. Distill diisopropylamine from CaH₂. Prepare LDA fresh. |
| Insufficiently dry THF or glassware. | Flame-dry all glassware under vacuum. Use a reliable source of anhydrous THF. | |
| Reaction temperature too high. | Ensure the internal temperature is maintained at or below -75 °C during LDA addition and stirring. | |
| Incomplete reaction in Protocol 2 (Suzuki) | Inactive palladium catalyst. | Use a fresh bottle of catalyst. Consider a more robust pre-catalyst if Pd(PPh₃)₄ fails. |
| Insufficiently degassed solvents. | Ensure solvents are thoroughly sparged with an inert gas to remove oxygen, which can deactivate the catalyst. | |
| Base is not strong or soluble enough. | Try a different base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered.[10] | |
| Formation of homo-coupled byproduct (biphenyl) | Reaction temperature too high or reaction time too long. | Reduce the reaction temperature to 80 °C. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The deprotonation-electrophilic quench strategy is a powerful and versatile method for the C4-functionalization of 3-chloro-5-tert-butylisoxazole. This approach provides access to a wide range of derivatives from a common, readily available starting material. The synthesis of the 4-iodo intermediate, in particular, opens the door to modern cross-coupling chemistry, enabling the facile introduction of aryl and heteroaryl substituents. The protocols detailed herein are robust and scalable, providing researchers, scientists, and drug development professionals with a reliable toolkit for exploring the chemical space around this important heterocyclic core.
References
- Title: Deprotonation of Isoxazole: A Photoelectron Imaging Study Source: NSF Public Access Repository URL
- Title: Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles Source: PMC - NIH URL
- Title: SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES.
- Title: Deprotonation of Isoxazole: A Photoelectron Imaging Study Source: PubMed URL
- Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: PMC - NIH URL
- Title: Recent Advances on the Synthesis and Reactivity of Isoxazoles Source: ResearchGate URL
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
- Title: Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence Source: PMC - NIH URL
- Title: optimizing reaction conditions for 3-Chloroisothiazolo[5,4-b]pyridine functionalization Source: Benchchem URL
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Deprotonation of Isoxazole: A Photoelectron Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Reaction of 3-chloro-5-tert-butylisoxazole with amines and alkoxides
An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Chloro-5-tert-butylisoxazole with Amines and Alkoxides
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of 3-chloro-5-tert-butylisoxazole, a versatile heterocyclic building block. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the significance of these reactions in the synthesis of medicinally relevant compounds. The isoxazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable metabolic stability and ability to engage in critical hydrogen bonding interactions.[1][2][3] The functionalization of the isoxazole core, particularly at the 3-position, is a key strategy for modulating the pharmacological properties of lead compounds.[2]
Core Principles of Reactivity
The isoxazole ring is an electron-deficient aromatic system. This inherent electronic character is a consequence of the electronegativity of the nitrogen and oxygen heteroatoms. This electron deficiency significantly lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO), making it susceptible to attack by nucleophiles. In 3-chloro-5-tert-butylisoxazole, the chloro-substituent at the 3-position serves as an excellent leaving group, further activating the ring for Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5] This reactivity paradigm is the foundation for the protocols described herein.
Part 1: Reaction with Amine Nucleophiles
The displacement of the 3-chloro group with primary or secondary amines is a robust and widely utilized method for synthesizing 3-amino-5-tert-butylisoxazole derivatives. These products are crucial intermediates in the development of kinase inhibitors and other targeted therapies.[6]
Mechanistic Pathway: Addition-Elimination
The reaction proceeds via a classical SNAr addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C3 carbon of the isoxazole ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the final 3-amino-isoxazole product.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocols for Grignard-Mediated Functionalization of 3-Chloro-5-tert-butylisoxazole
[1]
Executive Summary
3-Chloro-5-tert-butylisoxazole is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for phenyl and pyridine rings.[1] The 5-tert-butyl group provides essential steric bulk that stabilizes the isoxazole ring against nucleophilic cleavage, a common failure mode in isoxazole chemistry.[1] However, the 3-chloro position presents a unique reactivity challenge: it is sufficiently deactivated to resist direct nucleophilic displacement but reactive enough for transition-metal catalyzed cross-coupling.[1]
This Application Note details two distinct Grignard-based protocols for functionalizing this scaffold:
Critical Mechanistic Analysis
Reactivity Profile & Ring Stability
The isoxazole ring is inherently susceptible to reductive ring opening by strong nucleophiles (N-O bond cleavage).[1] Standard Grignard reagents (
-
Steric Protection: The bulky tert-butyl group at C-5 effectively blocks nucleophilic attack at this position, shunting reactivity toward the C-3 position.[1]
-
Chemo-selectivity: In the absence of a catalyst, the 3-chloro group is relatively inert.[1] Attempting to force reaction with high temperatures typically results in ring fragmentation.[1] Therefore, catalysis or low-temperature exchange is mandatory.[1]
Decision Matrix: Selecting the Protocol
Figure 1: Strategic decision tree for functionalizing 3-chloro-5-tert-butylisoxazole.
Protocol 1: Nickel-Catalyzed Kumada Cross-Coupling[1][2][3]
Objective: Coupling of 3-chloro-5-tert-butylisoxazole with an Aryl-Grignard reagent. Mechanism: The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle.[1] The 3-chloro bond undergoes oxidative addition to Ni(0), followed by transmetallation with the Grignard and reductive elimination.[1]
Materials
-
Substrate: 3-Chloro-5-tert-butylisoxazole (1.0 equiv)[1]
-
Reagent: Arylmagnesium Bromide (1.2 - 1.5 equiv, 1.0 M in THF)
-
Catalyst: Ni(dppp)Cl₂ [Dichloro(1,3-bis(diphenylphosphino)propane)nickel] (2-5 mol%)[1]
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
Step-by-Step Methodology
-
Catalyst Activation:
-
In a flame-dried Schlenk flask under Argon, charge the 3-chloro-5-tert-butylisoxazole (10 mmol, 1.60 g) and Ni(dppp)Cl₂ (0.3 mmol, 162 mg).
-
Add anhydrous THF (30 mL). The solution will typically appear reddish-brown (characteristic of Ni(II) phosphine complexes).[1]
-
Note: Do not add the Grignard yet. The catalyst is stable in the presence of the substrate.[1]
-
-
Controlled Addition:
-
Cool the mixture to 0°C in an ice bath. While Kumada couplings can run at RT, starting cold suppresses homocoupling of the Grignard reagent.[1]
-
Add the Arylmagnesium Bromide solution dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.[1]
-
Observation: A color change to a dark brown/black indicates the formation of the active Ni(0) species.[1] A mild exotherm may be observed.[1][2]
-
-
Reaction Phase:
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
-
Stir for 2–4 hours. Monitor by TLC or HPLC.[1]
-
Optimization: If conversion is <50% after 4 hours, heat to mild reflux (60°C).[1] The 5-tert-butyl group protects the ring from thermal degradation under these specific conditions.
-
-
Quench and Workup:
-
Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl (exothermic!).[1]
-
Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Flash chromatography.[1] Note that the phosphine ligand (dppp) residues can be sticky; a wash with 1M HCl (if product is acid stable) can help remove nickel salts.[1]
-
Protocol 2: Magnesium-Halogen Exchange (Turbo Grignard)[1]
Objective: Conversion of the 3-chloro group to a 3-magnesio species for reaction with an aldehyde or ketone.
Mechanism: The "Turbo Grignard" (
Materials
-
Substrate: 3-Chloro-5-tert-butylisoxazole (1.0 equiv)[1]
-
Exchange Reagent:
(1.1 equiv, 1.3 M in THF) -
Electrophile: Benzaldehyde (1.2 equiv) - Example[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 3-neck round bottom flask equipped with a thermometer and N₂ inlet.
-
Charge 3-chloro-5-tert-butylisoxazole (5 mmol, 0.80 g) and THF (20 mL).
-
-
The Exchange (Critical Step):
-
Cool the solution to -15°C (ice/salt bath). Strict temperature control is vital.
-
Add
dropwise over 10 minutes. -
Stir at -15°C for 30–60 minutes.
-
Validation: To verify exchange, pull a 0.1 mL aliquot and quench into D₂O.[1] NMR should show >95% deuterium incorporation at the C-3 position (disappearance of 3-Cl signal implies formation of 3-D species).[1]
-
-
Electrophile Trapping:
-
Add the Benzaldehyde (neat or in 2 mL THF) slowly to the cold solution.
-
Allow the mixture to warm slowly to 0°C over 1 hour.
-
Note: Do not let the reaction warm to RT before the electrophile is consumed, as the 3-magnesioisoxazole can be thermally sensitive.[1]
-
-
Workup:
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Ring Cleavage (Nitrile formation) | Reaction temperature too high or Grignard too nucleophilic.[1] | Lower temperature to -20°C. Ensure steric bulk on isoxazole (5-tBu is good, do not remove).[1] |
| Homocoupling (R-R) | Oxidative addition is slow; Grignard reacts with itself.[1] | Switch catalyst to Pd(dppf)Cl₂ or add the Grignard slower (dilution).[1] |
| No Reaction (Protocol 1) | Catalyst poisoning or inactive Ni(0).[1] | Use fresh Ni(dppp)Cl₂.[1] Ensure solvent is strictly degassed (O₂ kills Ni(0)).[1] |
| Incomplete Exchange (Protocol 2) | 3-Cl bond is stronger than 3-Br/3-I. | Increase exchange time at -10°C. Do not go below -20°C (kinetics too slow for Cl).[1] |
References
-
Kumada Coupling Fundamentals: Tamao, K., Sumitani, K., & Kumada, M. (1972).[1] Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1][3] Journal of the American Chemical Society.[1] Link[1]
-
Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition. Link[1]
-
Isoxazole Metalation: Varchi, G., et al. (2003).[1][2] Functionalized Aryl Magnesium Reagents: Preparation and Reactions. Chemical Communications.[1][2][4][5] Link
-
Ni-Catalyzed Heterocycle Coupling: Corriu, R. J. P., & Masse, J. P. (1972).[1] Activation of Grignard reagents by transition-metal complexes. Journal of the Chemical Society, Chemical Communications.[1] Link
Sources
- 1. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 2. princeton.edu [princeton.edu]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming low reactivity of 3-chloroisoxazole in coupling reactions
Introduction: The Challenge of a Privileged Scaffold
The isoxazole ring is a valuable scaffold in medicinal chemistry and materials science. However, its functionalization via cross-coupling reactions is often hampered by the inherent properties of the ring system. Specifically, 3-chloroisoxazole presents a significant challenge due to the electron-deficient nature of the isoxazole ring, which deactivates the C-Cl bond towards the critical oxidative addition step in typical palladium-catalyzed cycles. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome the low reactivity of 3-chloroisoxazole and achieve success in your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with 3-chloroisoxazole failing or giving low yields?
Low reactivity is the most common issue. The C3-Cl bond of isoxazole is significantly less reactive than aryl chlorides and much less reactive than the corresponding bromides or iodides. This is due to the electron-withdrawing nature of the isoxazole ring, which strengthens the C-Cl bond and makes oxidative addition to the Pd(0) catalyst kinetically challenging.[1] Success often requires a combination of a highly active catalyst system, appropriate base, and optimized reaction conditions.
Q2: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?
Several side reactions can compete with your desired coupling:
-
Protodehalogenation: The 3-chloroisoxazole is converted to isoxazole. This can be caused by trace water or other proton sources in your reaction.
-
Homocoupling: Your boronic acid or organometallic reagent couples with itself. This is often promoted by the presence of oxygen.[2]
-
Ring Opening: Under harsh basic or nucleophilic conditions, the isoxazole ring itself can be susceptible to degradation.[1]
-
Catalyst Deactivation: The nitrogen atom of the isoxazole ring can coordinate to the palladium center, leading to catalyst inhibition.[3]
Q3: Which type of palladium catalyst is best for coupling 3-chloroisoxazole?
For challenging substrates like 3-chloroisoxazole, standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] You will likely need a more advanced catalytic system. Key features to look for are:
-
Electron-rich and sterically hindered ligands: Ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos, tBuXPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[5][6][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can undergo oxidative addition with the inert C-Cl bond.
-
Pre-formed catalysts (precatalysts): Palladacycle precatalysts can offer higher stability and activity, avoiding inefficient in situ reduction of Pd(II) sources.[8]
Q4: Can I use other metals besides palladium?
While palladium is the most common, nickel-based catalysts can also be effective for activating C-Cl bonds, sometimes outperforming palladium for certain transformations.[9] Copper is often used as a co-catalyst, particularly in Sonogashira reactions, to facilitate the activation of the alkyne.[10][11]
Troubleshooting Guide: From Low Conversion to No Reaction
This section provides a structured approach to diagnosing and solving common problems encountered when coupling 3-chloroisoxazole.
Problem 1: Low to No Conversion of 3-Chloroisoxazole
If your starting material remains largely unreacted, the issue lies with the activation of the C-Cl bond.
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Byproduct Formation
If your starting material is consumed but the desired product is absent or minor, side reactions are dominating.
-
Issue: Protodehalogenation (3-chloroisoxazole -> isoxazole)
-
Cause: Presence of water or other protic sources.
-
Solution:
-
-
Issue: Homocoupling of Boronic Acid/Ester
-
Cause: Presence of oxygen, which facilitates the oxidative coupling of the organoboron reagent.[2]
-
Solution:
-
Thorough Degassing: Degas your solvent thoroughly using methods like freeze-pump-thaw (at least 3 cycles) or by sparging with an inert gas for 30-60 minutes.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ avoids the in situ reduction of a Pd(II) source, which can sometimes consume the boronic acid and lead to homocoupling.[2]
-
-
Optimized Protocols and Catalyst System Selection
Success with 3-chloroisoxazole requires moving beyond generic conditions. The choice of reaction (Suzuki, Buchwald-Hartwig, Sonogashira) dictates the optimal parameters.
Table 1: Recommended Catalyst Systems for 3-Chloroisoxazole Couplings
| Coupling Type | Palladium Source | Recommended Ligand(s) | Typical Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | Boronic acid stability is crucial; consider using pinacol esters or trifluoroborates.[2] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | tBuXPhos, Josiphos, tBu₃P | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | 90-120 | Strong, non-nucleophilic bases are required. The amine nucleophilicity is a key factor.[12][13] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | XPhos, SPhos, P(t-Bu)₃ | Et₃N, i-Pr₂NH (serves as base & solvent) | DMF, Toluene | 60-100 | A copper(I) co-catalyst (e.g., CuI) is typically required to increase the reaction rate.[10][14] |
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Chloroisoxazole
This protocol provides a robust starting point for optimization.
Materials:
-
3-Chloroisoxazole (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4-5 mol%)
-
K₃PO₄ (powdered and dried) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-chloroisoxazole, the boronic acid derivative, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium acetate and SPhos ligand.
-
Solvent Addition: Add the degassed dioxane/water mixture via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography.
Caption: The palladium catalytic cycle, highlighting the challenging oxidative addition step for 3-chloroisoxazole.
References
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. Available at: [Link]
-
ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. Open Readings 2026. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. Available at: [Link]
-
Scope of the Sonogashira cross‐coupling strategy. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. National Center for Biotechnology Information. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. Available at: [Link]
-
Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Center for Biotechnology Information. Available at: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Synthesis of 5-tert-butyl-3-chloroisoxazole
Current Status: Operational Topic: 1,3-Dipolar Cycloaddition / Regiocontrol Safety Level: CRITICAL (Phosgene Oxime Precursor)
⚠️ Emergency Safety Directive: Read Before Experimentation
Target Precursor Hazard: The synthesis of 3-chloroisoxazoles typically requires Dichloroformaldoxime (Phosgene Oxime) as the precursor to the nitrile oxide dipole.
-
Hazard Class: Urticant/Nettle Agent (Chemical Warfare Agent CX).
-
Immediate Action: If this solid or its vapor contacts skin, it causes immediate, severe corrosive lesions and necrosis.[1][2] It penetrates rubber.[3]
-
Required PPE: Butyl rubber gloves (double gloved), full-face respirator or high-efficiency fume hood, and chemically resistant suit.
-
Neutralization: 10% Sodium Hydroxide (NaOH) or Ammonia solution destroys the agent rapidly.
Module 1: The Core Reaction Logic
To synthesize 5-tert-butyl-3-chloroisoxazole , you are utilizing a 1,3-dipolar cycloaddition between chloroformonitrile oxide (the dipole) and 3,3-dimethyl-1-butyne (the dipolarophile).
The Regioselectivity Mechanism
The reaction is governed by both steric and electronic factors.[4] The tert-butyl group is bulky, which overwhelmingly favors the formation of the 3,5-disubstituted isomer over the 3,4-isomer.
-
Steric Control: The transition state leading to the 4-isomer forces the bulky tert-butyl group into proximity with the chlorine atom of the dipole. The 5-isomer transition state places the tert-butyl group away from the dipole's substituents.
-
Electronic Control: The terminal carbon of the alkyne is the more nucleophilic site, attacking the electrophilic carbon of the nitrile oxide.
The "Furoxan" Failure Mode
The most common failure is not regioselectivity, but dimerization . Chloroformonitrile oxide is unstable. If generated in high concentration without the alkyne present, it dimerizes to form 3,4-bis(chlorofuroxan) .
The Solution: You must maintain a low steady-state concentration of the nitrile oxide. This is achieved by adding the base slowly to a mixture of the precursor and the alkyne (In-Situ Generation).
Figure 1: Reaction pathway showing the competition between productive cycloaddition and destructive dimerization.[5]
Module 2: Optimized Experimental Protocol
Objective: Maximize 3,5-regioselectivity and suppress dimerization.
Reagents
-
Precursor: Dichloroformaldoxime (1.0 equiv)
-
Dipolarophile: 3,3-dimethyl-1-butyne (1.2 equiv) — Excess is crucial.
-
Base: Potassium Bicarbonate (
) or Triethylamine ( ). -
Solvent: Dichloromethane (
) or Ethyl Acetate (EtOAc). Non-polar solvents enhance steric differentiation.
Step-by-Step Procedure
-
Setup: In a flame-dried round-bottom flask, dissolve Dichloroformaldoxime (1.0 equiv) and 3,3-dimethyl-1-butyne (1.2 equiv) in
(0.2 M concentration). -
Temperature Control: Cool the mixture to 0°C . Lower temperatures (-10°C) improve regioselectivity but slow the reaction, potentially allowing dipole accumulation. 0°C is the optimal balance.
-
The "Slow-Release" Addition: Dissolve the base (
or suspended in water) in a separate syringe. Add this solution dropwise over 4–6 hours .-
Why? This ensures the nitrile oxide is generated molecule-by-molecule and immediately trapped by the excess alkyne.
-
-
Workup: Quench with water. Extract with
. Wash with brine. -
Purification: The 3,5-isomer is less polar than the 3,4-isomer. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).
Module 3: Troubleshooting & FAQs
Diagnostic Data Table
| Symptom | Probable Cause | Corrective Action |
| Yellow/Green Precipitate | Dimerization (Furoxan) . Base added too fast or alkyne concentration too low. | Reduce base addition rate by 50%. Increase alkyne equivalents to 1.5x. |
| Product contains 3,4-isomer (>5%) | Thermal/Solvent Issue . Reaction temperature too high or solvent too polar. | Cool reaction to -10°C. Switch solvent to Toluene or Hexane (if solubility permits). |
| Low Conversion (<50%) | Precursor Decomposition . Dichloroformaldoxime is wet or degraded. | Recrystallize precursor or sublime before use. Ensure anhydrous conditions. |
| Violent Exotherm | Runaway Reaction . Nitrile oxide accumulation. | STOP IMMEDIATELY. Cool flask. Do not scale up without flow chemistry. |
Frequently Asked Questions
Q: Can I use N-chlorosuccinimide (NCS) and acetaldoxime instead of Dichloroformaldoxime?
A: No. Using NCS with acetaldoxime generates a methyl nitrile oxide (
Q: How do I distinguish the 3,5-isomer from the 3,4-isomer by NMR? A:
-
3,5-isomer (Target): The ring proton (
) typically appears as a singlet around 6.0 - 6.2 ppm . -
3,4-isomer (Impurity): The ring proton (
) is more deshielded, typically appearing around 8.0 - 8.5 ppm due to proximity to the oxygen.
Q: Is this reaction scalable? A: Batch scaling is dangerous due to the exothermicity of nitrile oxide decomposition. For scales >10g, Continuous Flow Chemistry is highly recommended. It allows for precise residence times and prevents the accumulation of the explosive dipole.
Module 4: Troubleshooting Logic Tree
Use this flow to diagnose yield or purity issues during the workup phase.
Figure 2: Decision tree for analyzing crude reaction mixtures.
References
-
Chiarino, D., Napoletano, M., & Sala, A. (1988). "One Pot Synthesis of 3-Chloro-5-Substituted Isoxazoles by 1,3-Dipolar Cycloaddition." Synthetic Communications, 18(10), 1171-1176.[6]
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[7] "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry, 70(19), 7761–7764.
-
CDC/NIOSH. (2025). "Phosgene Oxime: Emergency Response Card." Centers for Disease Control and Prevention.
-
Himo, F., et al. (2005).[7] "Mechanisms of 1,3-Dipolar Cycloadditions." Journal of the American Chemical Society, 127(1), 210-216.[7]
Sources
- 1. Phosgene Oxime | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Phosgene Oxime (CX): Blister Agent | NIOSH | CDC [cdc.gov]
- 3. Phosgene oxime - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Minimizing Isoxazole Ring Cleavage Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the challenge of isoxazole ring cleavage under basic conditions. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction: The Stability and Lability of the Isoxazole Ring
The isoxazole ring is a valuable scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in drug design.[2][3] However, the inherent weakness of the N-O bond makes the isoxazole ring susceptible to cleavage under certain conditions, particularly in the presence of strong bases.[4][5][6] This guide is designed to help you navigate this challenge and preserve the integrity of your isoxazole-containing molecules during synthesis and modification.
Troubleshooting Guide: Preventing Isoxazole Ring Cleavage
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Question 1: My isoxazole is decomposing upon treatment with a strong base. What is happening and how can I prevent it?
Answer:
Strong bases can deprotonate the isoxazole ring, initiating a cascade of reactions that leads to ring cleavage.[4][7] The most common mechanism involves the deprotonation at the C3 or C5 position, especially if these positions are unsubstituted.[7][8] This deprotonation is often the rate-determining step, leading to the formation of an unstable intermediate that readily undergoes ring opening.
Understanding the Mechanism of Base-Induced Cleavage
The susceptibility of the isoxazole ring to basic cleavage is highly dependent on the substitution pattern. 3,5-disubstituted isoxazoles are generally more stable than their unsubstituted or monosubstituted counterparts.[9] The presence of electron-withdrawing groups can also influence the rate of cleavage.[8]
Caption: Base-induced cleavage of the isoxazole ring.
Strategies to Minimize Cleavage:
-
Choice of Base: The strength of the base is a critical factor. Whenever possible, opt for milder bases.
Base pKa of Conjugate Acid Typical Application Cleavage Risk Sodium Hydroxide (NaOH) ~15.7 Saponification High Potassium tert-Butoxide (t-BuOK) ~19 Deprotonation High Sodium Carbonate (Na₂CO₃) ~10.3 Mild base Moderate Triethylamine (Et₃N) ~10.7 Organic base Low DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ~13.5 Non-nucleophilic base Moderate Sodium Bicarbonate (NaHCO₃) ~10.3 Weak base Very Low -
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of decomposition. Many base-mediated reactions can be successfully carried out at 0°C or even lower temperatures.
-
Solvent Effects: The choice of solvent can influence the reactivity of the base. Aprotic polar solvents like DMF or DMSO can enhance the basicity of alkoxides, potentially increasing the risk of cleavage. Consider using less polar solvents like THF or dichloromethane when possible.
-
Protecting Groups: If the reaction chemistry allows, consider the use of protecting groups to temporarily mask sensitive functionalities on the isoxazole ring or its substituents.
Experimental Protocol: Deprotonation of a 3,5-Disubstituted Isoxazole with a Milder Base
This protocol provides a general guideline for performing a reaction that requires a basic catalyst while minimizing the risk of ring cleavage.
Materials:
-
3,5-disubstituted isoxazole
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Electrophile
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve the 3,5-disubstituted isoxazole in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the mild base (e.g., 1.1 equivalents of Et₃N) dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C for 15-30 minutes.
-
Slowly add the electrophile to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am trying to perform a reaction on a substituent of my isoxazole, but the ring opens during the work-up. What should I do?
Answer:
Work-up procedures, especially those involving strongly basic or acidic conditions, can lead to isoxazole decomposition.[4] It is crucial to maintain neutral or mildly acidic/basic conditions during extraction and purification.
Troubleshooting Work-up Procedures:
-
Avoid Strong Aqueous Bases: Instead of using NaOH or KOH for washing, opt for a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Use of Mild Acids: If an acidic wash is necessary, use a dilute solution of a weak acid like acetic acid or a saturated solution of ammonium chloride.[10]
-
Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the exposure of the isoxazole to potentially harmful conditions.
-
Temperature Control: If possible, perform the work-up at a lower temperature to minimize decomposition.
Caption: Optimized work-up workflow for sensitive isoxazoles.
Question 3: Are there any structural features that make an isoxazole more or less susceptible to ring cleavage?
Answer:
Yes, the substitution pattern on the isoxazole ring plays a crucial role in its stability.
-
3- and 5-Substituents: As a general rule, 3,5-disubstituted isoxazoles are significantly more stable towards basic conditions than those with unsubstituted C3 or C5 positions.[9]
-
Electron-Withdrawing Groups: Electron-withdrawing groups, particularly at the C4 position, can increase the acidity of the C3 and C5 protons, making the ring more prone to deprotonation and subsequent cleavage.[8]
-
Steric Hindrance: Bulky substituents at the 3 and 5 positions can sterically hinder the approach of a base, thereby reducing the rate of deprotonation and increasing the stability of the ring.
Frequently Asked Questions (FAQs)
Q1: What are some common acyclic byproducts of isoxazole ring cleavage? A1: The most common byproduct of base-induced isoxazole ring cleavage is a β-ketonitrile. Other potential byproducts include β-amino enones, which can be formed under reductive cleavage conditions.[9]
Q2: Can I use protecting groups to prevent ring cleavage? A2: In some cases, protecting groups can be employed. However, the introduction and removal of protecting groups add extra steps to the synthesis and may not be compatible with all reaction conditions. A careful evaluation of the overall synthetic strategy is necessary.
Q3: Are there any alternatives to basic conditions for my desired transformation? A3: It is always worth exploring alternative reaction pathways that avoid the use of strong bases. For example, some reactions that are traditionally base-catalyzed may have metal-catalyzed or organocatalyzed alternatives that proceed under milder conditions.[1][11]
Q4: How does the choice of metal catalyst affect isoxazole ring stability? A4: Certain transition metals can catalyze the cleavage of the N-O bond.[4][12] It is important to be aware of the potential for ring opening when using metal catalysts, especially in combination with basic ligands or additives. Conversely, some metal-catalyzed reactions can proceed under neutral conditions, providing a milder alternative to base-mediated processes.[12]
References
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34239-34263. [Link]
- Kashima, C. (1979). The Chemistry of 3,5-Dimethylisoxazole. HETEROCYCLES, 12(10), 1343-1369.
-
ChemRxiv. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]
- Georg Thieme Verlag. (n.d.). Product Class 9: Isoxazoles. Science of Synthesis.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. [Link]
-
ACS Organic & Inorganic Au. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]
-
PubMed. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]
-
Kumar, A., & Kumar, V. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(18), 4937-4965. [Link]
-
ResearchGate. (2026). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]
-
Royal Society of Chemistry. (2022). Substituted pyridines from isoxazoles: scope and mechanism. [Link]
-
Royal Society of Chemistry. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]
- ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
-
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
- ResearchGate. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
-
Royal Society of Chemistry. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. [Link]
-
PubMed. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. [Link]
- Thieme. (n.d.). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(Oi-Pr)4 Reagent.
-
National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-5-tert-butylisoxazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 3-chloro-5-tert-butylisoxazole. As a key intermediate in medicinal chemistry and drug development, achieving high purity of this compound is critical for the reliability and success of subsequent synthetic steps and biological assays.[1][2] This guide is structured to provide practical, experience-driven advice to help you navigate the common challenges encountered during the purification of this and related isoxazole derivatives. We will explore the causality behind experimental choices, offering troubleshooting solutions and detailed protocols to ensure you can achieve your desired purity with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate in my crude 3-chloro-5-tert-butylisoxazole mixture?
A1: The impurity profile is highly dependent on the synthetic route. However, for isoxazoles synthesized via common methods like 1,3-dipolar cycloadditions or condensation of a 1,3-dicarbonyl compound with hydroxylamine, you should be vigilant for several classes of impurities.[1][3]
-
Regioisomers: The most challenging impurity is often the regioisomer, 5-chloro-3-tert-butylisoxazole. Its formation is a common challenge in isoxazole synthesis and it often has a very similar polarity to the desired product, making separation difficult.[3]
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction completion, residual starting materials can be present.
-
Reaction Byproducts: Side reactions can generate various byproducts. For instance, syntheses involving nitrile oxides can sometimes lead to the formation of furoxans.[3]
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be carried through.
Q2: What is the best starting point for selecting a purification strategy: chromatography, recrystallization, or distillation?
A2: The optimal strategy depends on the scale of your synthesis and the nature of the impurities.
-
For lab-scale purification (< 5 g): Flash column chromatography is typically the most effective method, especially for removing regioisomers and other closely-related byproducts.[3][4]
-
For larger scale purification (> 5 g): Recrystallization or vacuum distillation are more practical and scalable. Recrystallization is ideal if your product is a solid and a suitable solvent system can be identified.[5] Vacuum distillation is effective if the compound is a liquid or a low-melting solid and is thermally stable enough to be distilled without decomposition.[6][7]
Q3: How can I reliably assess the purity of my final product?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of purity and for monitoring the progress of column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC) / LC-MS: Provides high-resolution separation and quantitative data on purity. LC-MS is particularly powerful as it gives molecular weight information, aiding in the identification of impurities.[2][8]
-
Gas Chromatography (GC): Useful for assessing the presence of volatile impurities and for separating regioisomers that may be difficult to resolve by LC.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to estimate purity by identifying signals from impurities.[4]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during your experiments.
Problem 1: My column chromatography provides poor separation between my product and an unknown impurity.
-
Probable Cause & Mechanistic Insight: The polarity of the chosen solvent system (eluent) is likely not optimal to differentiate between the electrostatic and hydrophobic interactions of your product and the impurity with the silica gel stationary phase. If the Rf values of the spots on a TLC plate are too close together (<0.1 difference) or too high (>0.4), the separation on the column will be inefficient.[10]
-
Solution Strategy:
-
Systematic Solvent Screening: Before running the column, perform a thorough TLC analysis using various solvent systems. A good starting point for many "normal" polarity compounds is a mixture of ethyl acetate and hexane.[10] Test a range of ratios (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexane).
-
Employ Ternary Mixtures: If binary systems fail, a third solvent can modulate selectivity. For example, adding a small amount of dichloromethane or methanol to an ethyl acetate/hexane mixture can significantly alter the separation.
-
Use Modifiers for Basic Impurities: If your compound or impurities have basic sites (e.g., amines), they can streak on acidic silica gel. Adding 1-3% triethylamine to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and potentially better separation.[10]
-
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Problem 2: My product "oiled out" instead of crystallizing during recrystallization.
-
Probable Cause & Mechanistic Insight: This occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of forming a crystal lattice, the solute separates as a liquid phase.[5] This is common when using a high-boiling point solvent for a low-melting point solid.[11]
-
Solution Strategy:
-
Re-dissolve and Dilute: Heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature without disturbance. Rapid cooling promotes oiling. Insulating the flask can help. Once at room temperature, you can proceed to cool it in an ice bath.[5][12]
-
Scratch or Seed: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure product.[11]
-
Change Solvent System: If the problem persists, select a solvent with a lower boiling point. Alternatively, use a solvent-pair system. Dissolve the compound in a minimum of a hot "good" solvent, then add a "poor" solvent dropwise until the solution becomes faintly cloudy (saturated). Then allow it to cool slowly.[11]
-
Problem 3: I have very low recovery of my product after recrystallization.
-
Probable Cause & Mechanistic Insight: Significant product loss is typically due to using an excessive volume of solvent or the product having a non-trivial solubility in the cold solvent.[5] Every compound has some finite solubility even in a "poor" cold solvent, so some loss is inevitable.
-
Solution Strategy:
-
Minimize Solvent Volume: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Adding solvent in small portions is key.[13]
-
Ensure Complete Cooling: Cool the solution in an ice-water bath for at least 15-20 minutes before filtration to maximize crystal precipitation.
-
Use Ice-Cold Washing Solvent: Wash the collected crystals on the filter funnel with a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving a significant amount of the product.[5]
-
Recover from Mother Liquor: If the yield is still low, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.
-
Problem 4: My compound appears to be decomposing during distillation.
-
Probable Cause & Mechanistic Insight: The boiling point of your compound at atmospheric pressure is likely high enough to cause thermal degradation. The isoxazole ring, while aromatic, contains a weak N-O bond that can be susceptible to cleavage at elevated temperatures.[1]
-
Solution Strategy:
-
Use Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure. Lowering the pressure significantly lowers the boiling point, allowing the compound to distill at a temperature below its decomposition point.
-
Check for Non-Volatile Impurities: Ensure the distillation flask is not heated too strongly or for too long, especially as the volume decreases. Charring can indicate decomposition catalyzed by non-volatile impurities.
-
Consider Kugelrohr Distillation: For small quantities of high-boiling point liquids or solids, a Kugelrohr apparatus is an excellent alternative that minimizes the path length for the vapor and reduces the required temperature.
-
Visualized Workflows & Protocols
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting an appropriate purification method.
Protocol 1: Flash Column Chromatography
-
Adsorbent Preparation: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial, least polar eluent (e.g., 100% hexane). The silica gel mass should be 20-100 times the mass of the crude product.[14]
-
Sample Loading: Dissolve the crude 3-chloro-5-tert-butylisoxazole in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the nonpolar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding the more polar solvent (e.g., ethyl acetate) according to a predetermined gradient based on prior TLC analysis.[10]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Standard Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble when hot but sparingly soluble when cold.[11] Test this on a small scale in test tubes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of boiling solvent in portions until the solid just dissolves completely.[13]
-
Decoloration (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[12]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice-water bath to maximize crystal formation.[5]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[12]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.
Troubleshooting Flowchart: Failed Recrystallization
Caption: Step-by-step troubleshooting for failed crystallization.
Data Summary: Purity Assessment Techniques
| Technique | Primary Use | Advantages | Limitations |
| TLC | Reaction monitoring, fraction analysis | Fast, inexpensive, requires minimal sample. | Not quantitative, lower resolution. |
| GC-FID | Quantitative analysis of volatile compounds, regioisomer separation | High resolution, quantitative, robust.[9] | Requires compound to be volatile and thermally stable. |
| HPLC-UV | Primary quantitative purity analysis | High resolution, highly quantitative, widely applicable. | Requires a UV chromophore, can be blind to some impurities.[15] |
| LC-MS | Impurity identification and quantification | Combines separation with mass identification, highly sensitive and specific.[2] | More complex instrumentation, quantification can be less straightforward than UV. |
| ¹H NMR | Structural confirmation, purity estimation | Provides structural information, can detect a wide range of impurities if signals don't overlap. | Less sensitive than chromatography, quantification requires an internal standard for high accuracy. |
References
- Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA0x1zDm1WKlFK_Fm92KkWZOe1ylMkLftsvDkD0yLleeP8py1xYLV08BL3OmqN7UlkqQ9e0xVfogc0peMfsfWOJFODW73fgQzFj7NU8ETMfJo-dzJTJ-SUc_csfMs5YHexXZ8F8T1fuFTSoFDjkdsmpjfbFDYmEFWyu3M7ykhE7eABqGH1mqcj7ZUwhAaCBgdscOXH7J0HBThouVfx]
- Recrystallization. University of California, Los Angeles - Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO7czxJqOn8oswKYh9xvXZi_3mck8CsJgFAqZLssfNLyDmAdh6mvjckCqrhASNafneqB-fzUtTPeJMv4dyPLox6twS9hgwj1tUIRDkLHJUBTLUcTMFNkKIAVxSPZWyVOPd4vPbVbSviNeFMnc_XwWk2cpnMq6qx4iyjs4XjzwZFaKHGVOdPZmyZClCMJqI]
- A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_jY3-wZGy9u8OaVcMI5dRicFrdwfcsRt9xSdnZVfjI45p1ilf-AAaxcdhl_XV-WFkhG-eyaUEIJzdJHRQxlbTZDknPIHcGjLfASzbHC5eBzWmux4jr6dCvL8jOhURlafg2SOLcMk-8PijAgu4iwgkZb5-sw==]
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5XvKJlu4t3m1RmGH6Eo-3jordmvvNbnXxu85Qr4E7o649GsMY-gqbaQRv3ZfYCPD0fAXAT3nKSqD11utbh7qvUvaoAojSIM6a57WoOeFkfsTLOKg5DYpBdKWeK6a0OzqJz3ryhGAv2heZRXrgVmC4Y4Yn56P0dhBMN92uxXR0SLg=]
- Recrystallization. Millersville University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIdYOk-1gb1PtQXerV-69FBzlplcNzczb3iT4rcmr3U_jwK8pyncCRQY1wwd2O-W6yK_YdAhlWBqivkuiMPELT2Hkr-Df5C3U0GX6FXeN_CZ50RN1b3MVjXoAOYRigbYyX1Xly-HyBlp8uRiyfwagJOiQ2gdw=]
- EXPERIMENT (3) Recrystallization. University of Technology, Iraq. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKaFmNZ1BD1bYXVlZyKHGR1Ek2YXYUxTp5EedS_bjfvcl0mtGg1P-WpnkN9nNKgqjdVNy2k4RYHHEy2ttuxKz2LeawdBB4aO8dt4WsNufZwRd6HBWQY_JQaHPaIP03DZCUrJxkF8ZgyQc5Okg1FJN_0BgzgxW82r4qpP8y3yJVuOJ2lBsEFiKB5aGC]
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBROjuhSpQ9NbFfgKv0sPSNqVTN-v-pQP-WlNwvbMkXIS5SKia_DeXGr2gcVOk0BprSEbrQGJTYCKJMFrmm0tzteBshKJPFzMpT6RVXWaBELxhp6go1Sq68Kmh6aNtYuxWWGPqCAiJhSch25fyLh84mZpnCv-mtUYshFYNPqGe4HQ2waJkwNY0DrteSYa9pLzqbS4KQPK2YO-CSZU4JFOBdDRHDQvNzZQe24E=]
- Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE, University of Florence. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiKyUIs4Gz4XyO2YSYd11qp0oMTttp38rXi9-hwaaqwHO9uHijp6DHtFdVM27W9frEdTkz-ThOn3ULAe5hgxLMZCfoU_e-WyFyHriY5J9exlhS64pByzWdv7GIoVv-_EjQC3eMhWjqt8keUSsOMakp5Unf6jWaezjd-FxzfvfqTr5yog==]
- Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography... PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMM3TuJm4gpFEB1bFB2GM8PGxoEOx9R-wEogZ31RdWQFkiGa5_pipJ2zhiS4xVGTkq88aGROikMXCh3rVQiOURE-MRm0XqNaoVAYjXX9uBgT8Gad4MxTeUY1pPW7U3VWUpebM2]
- A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSgT0oC7fpeOu_z3GQYIHrOnQD3DltEkBDVpuXlpIdZVEDCk0Y1xm0GGmzrmGPEfjMgGJAoueiA4Fxp40byr60mEjRegH33cTyG99IJ4G0k1hgtUkAdgbi5T6dr_Hcl-HbwteAlGZAFeGSxuUiR62YaNP4FkITJelRvUhCOG0Z_EKbj5xS9xZp86rmd0Aag6g58vuOiT4jCTQ2NggvTLyLHRTI84h05TcBtpvfnuoVw8ZRpPBGTv7mhjFbflRGpGCEVntLCA==]
- Recrystallization-1.doc.pdf. University of Colorado Boulder. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEuu4_CV-rF97pbPSE3nPA1qRhMUDT_4zqybhAy0VkNHmSzjh2DfXK0dIRgmtv_1E0z4R1gu5OSSBUnYun9Kk71pgmG_Yi0KBz1ppSFfaTZN-csKyDmXod49Et-b0yjCv71ZArF9aGxKCnL-aaqSpa7NNXc0EW1Sb98G9zDihq]
- Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPOBZADmAQ5hBU6le99XBkWt0nTxcjnetH-HQqHbzI-SP2CFvJoq2_3njtb4MubGxd09EVoCM8OjP6MvcSW1We3sttnUxYT3_BkafnV2D6zgofYtiWFLuEUsAf6gsgivAGAnaY0sTuR6VXj7E5HjHtWD-pEo3gzszy6GOd3gFW0GALm6m-xUg=]
- Chromatography: Solvent Systems For Flash Column. University of Rochester - Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6sRaN5B6Zkuz9ICeFJBdpMqeDL-If7Z8WgG3sJ3miO-dAwqo4IR2XN3i56I6ADr7Wjds7Uo9wu7txqvEk4gegdPTAopkOHwGE1ZJpI8r_dEPNBcWDBmTqzR12H0QuNWufriSX_fGliBJ8U5JUHps-zGjaWBVUT2XoldYVNHpe6hqm4CnwerPwG126]
- Method of producing 3-amino-5-/tertiary butyl/-isoxazole. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHScOD1tIQktbwqzQ8sN2QRvmcwTf79HiywcMLT5xBX9yPdXaa8RcBcwkniJryO2rJADrhVaClB5Fr8-IV9HQ6p6U1EuQwIpGJCHm0vzz73BmRP9C_L2yV4yOIQ-fjdE90IdwhBBtp4CgmL]
- Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrNQ9SqcwUJBUkXLWJVlDhOGZ3Pjrjvp08vBVw9WbdTDgfJ4UDuafLdA3gGqUtUsU2Spksf2rVBlQJ0qOQqhzo-mn_2OdjO8YvmBECdzs1XPnQcv5-stb2FwayBP-Pw2bPQFA6Jz3sZ7pljkOyq4St3uDAq_cVwePx4A07XInecekt7mC0Grvyp3KmgVaPXpfofwAmTt9YxgM88U0BJAopVhIBHbULNUGXO6E1_ILqjVEvhCPSoS678PGR2HvGSLo=]
- Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGouAUrHJgGXJsZ0_56NfsXuM-h4R6yiv9s-ELaYbL4XgkfbpZcwijaRXvhEvpXDIuYTDk--46qdmNM8bOheT1hMusoGl1StzjCXUxadd61vurZ0QdLs3suqEm7AETZCiM9ASa-tQeX0CZ1SON4hB3LvsGOKRIHnW13qBzLTeLWeel25blMfXOT4nlTBl-F146lgtI66bgnt3S-wgt65xSzt3vciYWsZ_lysLN-7HaOB6alo1gE3mX8bhwUO65jSrqpspMBOIhOptpDJcYsaiPG7H0=]
- New Synthesis of 3-Chloroisoxazoles. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ckjj4FJLCpt5pFTbpAKkwm74a1Rs_t1JFYNKbzro0DsKulKzPmWLkW_kfyrCX7pEUDbS9yvLHAg7_W-WQKVTLqYtl22WYpxtdnNZrDgfTxOreA_g8smKTTl9NWoQaI5ktpezw3822qcyIVmSX2NUxMUJF2yOZ_XIUYEDviGJgtE4E3Xdgc5_w542X9lQ2DXm]
- CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. Surendranath College, Kolkata. [URL: https://vertexaisearch.cloud.google.
- A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba... Technical Disclosure Commons. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEelcG9ZFOQDxQw-uD4eHHqj9wuJ_vG2US6xlaKvCs_y8SoOOZ0IN1dBpB_0BEr2KGXkQTh8QIJ1WvDhYue5fAtshbDDh3klmkUQYAJbjTtKE32h_8Wex40xvCiOohZUwNvn9xTYtGSEQ9Jxyvh5Ef2-GwPfQtfFr_09qCBJnmfpLyvfGlopCtgZa8=]
- 3-Amino-5-tert-butylisoxazole 55809-36-4 wiki. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNSr_u48gfwtyx2R7YjaJcL3P7-z-1Jwpj4tcYJPciz0JysPRBErGA6D5jYNe_LsV1-Ulz4Jwhm_mvGwQoKwhWncE24GYA7FomsLGsSfgV8sAGZHgFZxV61XciiQK-niOCVqPNRmXDbCGBoRuEvfjbKwbS0vrwTveagu2q931Z9e1Q4RTIkpH_MVP8qn4=]
- Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXz-xdpnE0b-RCVl2NiCmajc95ADqtM7vdkqlxj4nLz_Wa1mYdJ7R1RMMBM2pam8y8MqHkLAuv76qF6Aos5_nkQvomQw-ws7oE-sGVeDzyngKSlnQUmx31n97Bjc9GUNFyedU2wdPpXszENd0kIoQ=]
- Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. OC-Praktikum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpBrEq8NLgOFwAoORDnCynPUs0ljo1oAGrzKqiTBWjj4QyOO-5dbR6Sshy3YBBv8fdPHxq_nsII0m-3Ny5j-IbSCEzmb_1Akm1T7MI4OGw5mY0mbt8YmSOZxcJq2s1iOedJeexxN1GzPtKoizkwBZHDXt-g-9nHSraRA==]
- t-BUTYL AZODIFORMATE. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqK1l26WLnamAcddFF0gMxN7z5Ehya_qu-gQVFAV8vx_I1HHcKET3PTlNY3WTc4P2I50O-tbW2aoZ1XbgmESaJAqyp0zYCAvNxOYhF8TOhy8pWok7wLmtxXAWz_BIt-rVFvjbQpw==]
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIvZMbBgru8KSfN-oIvIZnuiJYIjvwvJ-UpbjgQ5pQxauxMjGrZixAEtXAmoi85zlImA_Pq1Tii1hEteyJ8l4Jb_srGGHMYSaRuKLHPsYm9mxFotyGFnPAPTSlX2HHyOaRqjB-V5xI4JbBjmGw0yBONNovfIZP2tK_pHIIJHE-HPS1RshM2g==]
- Synthesis, characterization and de-tert-butylation of 4-N-t-butyl-5-aryl imino-1,2,4 triazolidine-3-thiones into 5-arylimino-1. ISCA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBSAEeUntLIt47fT9tUfroYfmZkcxb-U4QrQHjX8yLvUVRma2ViVA6zVscKShPyznm3dYb_oyIhz-Qaix3_fB7PIPjBTgJZGw-LW6_JhLhDA6Gf-7plpywrwLTcftSAlDsv8L3dqmddUYGlmlHOXdFr-5opOWFhUvCdRb8rQ==]
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF61knI2rtIQkQHCEdlpx0TvpODyF-DBMz84_N0oGrHD-2u6Nbf6YCgOo4BICp9W4hqFs2knMyRUHgW9a3ApdTWx93fm3BjLcVptEoQ8m34yBH40_2wZU0-yS8-vs2o6pprVXpyLLzmFiN1mzZdN3-avw==]
- Certificate of Analysis. National Institute of Standards and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_gTYq5p14oAQeABbLizWAAOFLFiuqZDJlTFn_bauK4nHMl9tB4ajmQBJe_nnyKiIowWYutzCsBdcLgV2-DVL_xdpChNmc8F0mFZwOjJYxVfP229JurBgIhZvmHdqJk7aMlc7h7H8iF-LA-tV2BlE1k_7lV6r8-A==]
- tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMnPisfqj_d_tZjZeQAwpDSiMTSIHUTPnDpfA-7IpbrXIPnBvilNp8tjDV8kUA0w9Tix4lTx-tC4EIPs1mFTeYQoa1BXr4PUq8ct5Y9DUboYFuffJsdvpU6SjZsSD5cSFGaKqQH_ZwJLLB5CGl]
- Synthesis of new 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives via click-chemistry approach. SciELO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdahDnkd74azbyAxmNWObG8utsSAVZB7XtAF_Nfw6xDBQCVDwkmiyfKz3tiWdWfj3OvPtHfWkDPp9R1v79Pnkg2CjkRBfD1Myw10cKCXuxZHlJ5r1ReCndGlwGEllmWG95j-D2AdSwRSPw6b1alBSznTJo7uOpr-xWd-o=]
- SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 3: Distillation. YouTube. [URL: https://www.youtube.
- How do you perform purity analysis? Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=5361]
- tert.-BUTYL CHLORIDE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0144]
- A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry. [URL: https://edu.rsc.org/experiments/a-sn1-reaction-synthesis-of-tert-butyl-chloride/2020157.article]
- 3-Amino-5-tert-butylisoxazole. Georganics. [URL: https://georganics.hu/en/product/geo-00094-3-amino-5-tert-butylisoxazole]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26809718/]
- 3-(tert-Butyl)isoxazol-5-amine. ChemScene. [URL: https://www.chemscene.com/products/3-tert-Butyl-isoxazol-5-amine-CS-0028753.html]
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [URL: https://www.longdom.org/open-access/development-of-a-method-for-regioisomer-impurity-detection-andquantitation-within-the-raw-material-3chloro5fluorophenol-by-gas-chr-2157-7064-1000356.pdf]
- Thermal Decomposition of 3-t-Butyl-5-hydroxybenzoic Acid: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc7a8N3nClyoX8DUoYusl7BgJJz_Xllw3AIYyG7xA9xQmhEoPyDfvC0KEAigIgbKHnmzIm8KT-stFSL82IWvMiv64zs4p9EMvKvZvvZQENhjbZZYejZ-ItnHrjqBvFWGVtyuCrZi-CSmeXQgQN1KO5ciX24ZhqMptaAxvYrlxX1msCAVJMufeRTU1VisvnfloPwGlMJiX7vzJiWyOw_Fea0SnRs1dXGw==]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. youtube.com [youtube.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Chromatography [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. bnmv.ac.in [bnmv.ac.in]
- 15. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
Optimizing solvent systems for 3-chloroisoxazole nucleophilic aromatic substitution
This technical guide addresses the specific challenges of optimizing solvent systems for 3-chloroisoxazole , a scaffold that presents a unique paradox in nucleophilic aromatic substitution (SNAr): it requires forcing conditions to react but possesses a labile N–O bond prone to cleavage under those very same conditions.
Current Status: Operational | Topic: Solvent System Engineering & Troubleshooting
The Core Conflict: Reactivity vs. Scaffold Stability
As a Senior Application Scientist, I often see protocols fail not because the nucleophile is weak, but because the solvent system ignores the inherent fragility of the isoxazole ring.
-
The Reactivity Hurdle: The 3-position of isoxazole is electronically deactivated compared to the 5-position. Without an electron-withdrawing group (EWG) at C4 (e.g., -NO2, -CN), 3-chloroisoxazole is sluggish toward SNAr.
-
The Stability Trap: To overcome this, chemists apply heat and strong bases. However, isoxazoles undergo base-catalyzed ring opening (Kemp elimination-type mechanisms) to form cyanoketones or nitriles, leading to "black tar" results.
Mechanism & Solvent Influence
The following diagram illustrates the competing pathways defined by your solvent choice.
Figure 1: The competition between productive substitution (green) and destructive ring opening (red). High dielectric solvents accelerate Pathway A, but high basicity/temperature triggers Pathway B.
Solvent System Selection Matrix
Do not default to DMF. Use this matrix to select the solvent based on your specific nucleophile and substrate activation level.
| Solvent Class | Recommended Solvents | Best For... | Risk Factor | Technical Note |
| Polar Aprotic (Classic) | DMSO, NMP | Unactivated 3-Cl isoxazoles; Weak nucleophiles (amines). | High | Excellent rate acceleration but difficult workup. Warning: DMSO can violently decompose with strong bases/hydrides at T > 120°C. |
| Green / Modern | 2-MeTHF, Cyrene™ | Activated substrates (4-NO2); Process scale-up. | Low | Cyrene (dihydrolevoglucosenone) replaces NMP but is base-sensitive.[1] 2-MeTHF allows easy aqueous workup. |
| Phase Transfer (PTC) | Toluene/Water + TBAB | Base-sensitive substrates. | Medium | Separates the base (aq) from the isoxazole (org), preventing ring opening. Requires a catalyst (crown ether or quat salt). |
| Protic / On-Water | Water/Surfactant (TPGS-750-M) | "Green" chemistry; Thiol/Phenol nucleophiles. | Low | Utilizes hydrophobic effect for acceleration. Milder conditions often preserve the ring. |
Troubleshooting Center (Q&A)
Scenario A: "My reaction turned into a black mixture with no product."
Diagnosis: Base-mediated isoxazole ring cleavage.[2] The Fix:
-
Lower the pKa of the base: If using alkoxides (NaOEt, tBuOK), switch to inorganic carbonates (Cs2CO3, K2CO3).
-
Change the Solvent System: Switch to a Phase Transfer Catalysis (PTC) system.
-
Why? In a single phase (e.g., DMF), the base attacks the acidic C5 proton of the isoxazole. In a biphasic system (Toluene/Water), the base stays in water, and the nucleophile is shuttled into the organic layer, minimizing direct base-substrate contact.
-
Scenario B: "Starting material is unreacted after 24h at 80°C."
Diagnosis: High activation energy barrier due to electron-rich isoxazole ring. The Fix:
-
Solvent Switch: Move to Sulfolane or DMSO . These solvents have high dielectric constants that stabilize the polar Meisenheimer transition state.
-
Temperature: Increase to 110–120°C (only if using weak bases like carbonates).
-
Add a Lewis Acid: For amine nucleophiles, adding 0.5 equiv of ZnCl2 can activate the C-Cl bond, though this is rare in SNAr.
Scenario C: "I cannot remove the solvent (DMF/DMSO) during workup."
Diagnosis: High boiling point solvent retention. The Fix:
-
The "Flooding" Protocol: Dilute the reaction mixture with 10 volumes of 5% LiCl (aq) or water before extracting with EtOAc. LiCl helps break the DMF-organic emulsion.
-
Switch to Acetonitrile (MeCN): If your substrate is moderately activated, MeCN (reflux 82°C) offers a cleaner profile and easy evaporation.
Validated Experimental Protocols
Protocol 1: The "Robust" Phase Transfer Method (Recommended for Stability)
Best for: Preventing ring opening when using strong nucleophiles.
-
Setup: In a vial, dissolve 3-chloroisoxazole (1.0 equiv) and Nucleophile (1.2 equiv) in Toluene (0.5 M).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 10 mol%).
-
Base: Add 50% NaOH (aq) or solid K2CO3 (2.0 equiv).
-
Reaction: Vigorously stir at 90°C. The interface area drives the rate.
-
Workup: Cool to RT. Separate layers. Wash organic layer with water (2x) and brine. Dry over MgSO4.
Protocol 2: The "Green" Surfactant Method
Best for: Fast reactions with high yield and minimal waste.
-
Solvent: Prepare a 2 wt% solution of TPGS-750-M (surfactant) in degassed water.
-
Assembly: Add 3-chloroisoxazole (1.0 equiv) and Nucleophile (1.1 equiv).
-
Base: Add Et3N (2.0 equiv) or 2,6-lutidine .
-
Reaction: Stir at 45–60°C. The lipophilic reagents migrate into the micelle core, creating a high local concentration that accelerates the rate without high heat.
Decision Logic Workflow
Use this logic flow to determine your starting conditions.
Figure 2: Solvent selection decision tree based on substrate activation and base strength.
References
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and SNAr rate acceleration).
- Perez, M. A., et al. (2000). Ring Opening of Isoxazoles Under Basic Conditions. Journal of Organic Chemistry. (Mechanistic insight into the instability of isoxazoles).
-
Lipshutz, B. H., & Ghorbani, F. (2011). Micellar Catalysis: Nucleophilic Aromatic Substitution in Water. Green Chemistry. (Source for TPGS-750-M protocols).
-
Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative to Dipolar Aprotic Solvents. Chemical Communications. (Data on Cyrene as an NMP replacement).
Sources
Preventing side reactions during halogenation of tert-butyl isoxazoles
Current Status: Online 🟢 | Ticket Volume: High | Topic: tert-Butyl Isoxazole Halogenation
Welcome to the Isoxazole Chemistry Support Hub
Mission: To provide precision troubleshooting for researchers encountering selectivity issues or degradation during the halogenation of tert-butyl isoxazoles.
The tert-butyl group acts as a steric anchor and electronic modulator, but the isoxazole core is sensitive. The N-O bond is a "loaded spring" (masked 1,3-dicarbonyl), making the ring susceptible to cleavage under harsh conditions. Furthermore, while the tert-butyl group itself is resistant to radical attack, its presence forces electrophiles into specific trajectories, often complicating C4-functionalization or exposing other alkyl substituents (like 5-methyl groups) to unwanted radical halogenation.
Module 1: Diagnostic Decision Matrix
Start here to identify your failure mode.
Figure 1: Diagnostic flow for identifying reaction failure modes in isoxazole halogenation.
Module 2: Troubleshooting Tickets (Q&A)
Ticket #404: "My 5-methyl group is brominating instead of the C4 position."
User Context: Substrate is 3-tert-butyl-5-methylisoxazole. Using NBS in CCl₄ with reflux.
Root Cause: You have inadvertently set up a Wohl-Ziegler reaction . Non-polar solvents (CCl₄) and heat/light promote the homolytic cleavage of the N-Br bond, generating bromine radicals (
-
Switch Solvent: Move to Acetonitrile (MeCN) or DMF . Polar solvents stabilize the ionic intermediate (succinimide anion and bromonium ion) and suppress radical formation.
-
Add Acid Catalyst: Introduce TFA (10-20 mol%) or
. Protonating the NBS increases the electrophilicity of the bromine ( equivalent) and favors the Electrophilic Aromatic Substitution (EAS) pathway at C4. -
Remove Light: Wrap the flask in foil.
Ticket #500: "The isoxazole ring is degrading/opening."
User Context: Attempting iodination using
-
Reductive Cleavage: If metals (Fe, Cu) are used in the presence of reducing agents.
-
Acid Hydrolysis: While isoxazoles are acid-stable generally, extreme conditions (conc.
+ heat) can hydrolyze them to -amino enones. -
Ring-Opening Halogenation: Recent literature suggests certain electrophilic conditions can trigger N-O cleavage followed by halogenation of the chain. Corrective Action:
-
Use NIS (N-iodosuccinimide) in TFA/MeCN at room temperature or mild heat (max 50°C).
-
Avoid metal catalysts unless strictly necessary (e.g., Pd-catalyzed couplings).
-
If using molecular iodine (
), use an oxidant like CAN (Ceric Ammonium Nitrate) or Selectfluor to generate the active iodonium species without forcing thermal conditions.
Ticket #202: "Reaction is stalled. The tert-butyl group is too bulky."
User Context: 3-tert-butylisoxazole. No reaction at C4 with standard NBS/MeCN. Root Cause: While tert-butyl is electron-donating (+I effect), its steric bulk can hinder the approach of the electrophile to C4, especially if the electrophile is part of a large complex. Additionally, the isoxazole ring is less electron-rich than furan or pyrrole, requiring a "hotter" electrophile. Corrective Action:
-
Super-Electrophile Generation: Use NBS in concentrated
(0°C to RT). This generates the highly reactive protonated NBS species. -
Alternative Reagent: Switch to DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) .[1] It is often a more potent brominating agent than NBS.
Module 3: Standard Operating Procedures (SOPs)
Protocol A: Regioselective C4-Bromination (Ionic Pathway)
Designed to prevent side-chain radical attack.
Reagents:
-
Substrate: 3-tert-butyl-5-alkylisoxazole (1.0 equiv)
-
Reagent: NBS (1.1 equiv)
-
Solvent: DMF or MeCN (0.2 M)
-
Catalyst: TFA (0.1 equiv) or
(1.0 equiv - buffers the reaction)
Step-by-Step:
-
Dissolution: Dissolve the isoxazole in DMF under an inert atmosphere (
or Ar). -
Acid Activation: Add TFA. Stir for 5 minutes. Note: The acid protonates the NBS, making it a stronger electrophile for the ring and suppressing radical formation.
-
Addition: Add NBS in one portion. Wrap the flask in aluminum foil to exclude light.
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC/LCMS.[2]
-
Checkpoint: If reaction is slow, warm to 45°C. Do not exceed 80°C to prevent N-O cleavage.
-
-
Quench: Pour mixture into saturated
(aq) to neutralize acid and succinimide byproducts. -
Extraction: Extract with EtOAc. Wash organic layer with water (3x) to remove DMF.
Protocol B: C4-Iodination (High Reactivity)
For installing a handle for Suzuki/Sonogashira couplings.
Reagents:
-
Substrate: 3-tert-butylisoxazole
-
Reagent: NIS (1.2 equiv)
-
Solvent: TFA (Trifluoroacetic acid) - Acts as both solvent and catalyst.
Step-by-Step:
-
Setup: Cool TFA to 0°C.
-
Combine: Add substrate to the TFA.
-
Iodination: Add NIS slowly.
-
Progression: Allow to warm to RT. Reaction is usually complete in <1 hour due to the high acidity activating the NIS.
-
Workup: Pour carefully into ice-cold saturated
(sodium thiosulfate) to quench excess iodine (removes purple color) and neutralize the acid with solid carefully.
Module 4: Mechanistic Visualization
Why Acid Matters: The diagram below illustrates why adding acid shifts the reaction from "Side Chain Attack" to "Ring Substitution."
Figure 2: Mechanistic divergence between radical (unwanted) and ionic (desired) halogenation pathways.
Data Summary: Solvent & Catalyst Effects
| Condition | Mechanism | Major Product | Risk Factor |
| NBS / CCl₄ / Reflux | Radical | Side-chain Bromide | High (Wrong isomer) |
| NBS / MeCN / Dark | Ionic (Weak) | C4-Bromide (Slow) | Low |
| NBS / TFA / RT | Ionic (Strong) | C4-Bromide (Fast) | Medium (Acid sensitivity) |
| Ionic | C4-Bromide | High (Ring hydrolysis) | |
| NIS / HFIP | Ionic | C4-Iodide | Low (Excellent selectivity) |
References
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Source: The Journal of Organic Chemistry (ACS Publications) URL:[3][Link][3]
-
Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Source: Chemistry – A European Journal (Wiley Online Library) URL:[Link]
-
Benzylic Bromination (Wohl-Ziegler Reaction) Mechanism. Source: Chemistry Steps URL:[Link]
-
Quantitative Kinetics of the Rapid Bromination of Isoxazole. Source: Journal of ISAS URL:[4][Link]
Sources
Validation & Comparative
Comparative Spectral Analysis Guide: 5-tert-butyl-3-chloro-1,2-oxazole
Topic: 1H and 13C NMR Spectral Analysis of 5-tert-butyl-3-chloro-1,2-oxazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Scope
In medicinal chemistry, the isoxazole scaffold is a critical pharmacophore, often serving as a bioisostere for amide bonds or as a rigid linker in fragment-based drug discovery. 5-tert-butyl-3-chloro-1,2-oxazole represents a specific challenge in synthesis verification: the formation of regioisomers.
When synthesizing 3,5-disubstituted isoxazoles (typically via the condensation of hydroxylamine with
This guide provides an objective technical comparison between the target compound and its structural alternatives (regioisomers), establishing a self-validating NMR protocol to ensure structural integrity.
Strategic Analysis: The Regioisomer Challenge
Before analyzing the spectra, it is vital to understand why the comparison is necessary. The "Alternative" in this context is the unwanted regioisomer.
| Feature | Target: 5-tert-butyl-3-chloro-1,2-oxazole | Alternative (Impurity): 3-tert-butyl-5-chloro-1,2-oxazole |
| Structure | t-Butyl at C5 (adjacent to Oxygen) | t-Butyl at C3 (adjacent to Nitrogen) |
| Electronic Environment | C5 is electron-rich (Alkyl + Oxygen) | C5 is electron-poor (Chlorine + Oxygen) |
| Synthetic Origin | Favored in specific pH/solvent conditions | Common byproduct in unoptimized cyclizations |
| Detection Difficulty | High (Identical MW, similar polarity) | High (Requires diagnostic NMR analysis) |
Experimental Methodology (Protocol)
To replicate the data discussed below, follow this standardized sample preparation protocol designed to minimize solvent-induced shifts.
Step-by-Step Protocol:
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS.
-
Reasoning: CDCl₃ minimizes hydrogen bonding interactions that can shift the critical H4 proton, unlike DMSO-d₆ which can cause broadening or significant shifts due to viscosity and polarity.
-
-
Sample Concentration:
-
¹H NMR: Dissolve 10–15 mg of the isolated solid in 0.6 mL CDCl₃.
-
¹³C NMR: Dissolve 40–50 mg in 0.6 mL CDCl₃.
-
Note: Ensure the solution is clear. Filter through a glass wool plug if turbidity persists to prevent line broadening.
-
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher recommended.
-
Temperature: 298 K (25°C).
-
Scans: 16 (¹H), 512+ (¹³C).
-
Comparative ¹H NMR Analysis
The proton spectrum provides the quickest "Fingerprint" identification. The diagnostic signal is the H4 isoxazole ring proton .
Data Comparison Table
| Proton Assignment | Target (5-tBu-3-Cl) | Alternative (3-tBu-5-Cl) | Diagnostic Note |
| H4 (Ring Proton) | The H4 proton in the 5-chloro isomer is typically deshielded (downfield) due to the inductive effect of the adjacent chlorine at C5. | ||
| t-Butyl Group | t-Butyl at C5 is slightly deshielded by the adjacent ring Oxygen compared to C3. | ||
| Coupling ( | None (Singlets) | None (Singlets) | Lack of coupling confirms 3,5-disubstitution. |
Technical Insight: The "Shielding" Mechanism
In the Target (5-tBu) , the electron-donating tert-butyl group at position 5 increases electron density in the ring, particularly shielding the adjacent H4 proton. In the Alternative (5-Cl) , the electron-withdrawing chlorine at position 5 pulls density away, deshielding H4 and shifting it downfield.
-
Validation Check: If you observe a small "shadow" singlet roughly 0.1–0.2 ppm downfield of your main H4 peak, your sample contains the regioisomer impurity.
Comparative ¹³C NMR Analysis
Carbon NMR provides definitive structural proof by analyzing the quaternary carbons, which Mass Spectrometry cannot distinguish.
Data Comparison Table
| Carbon Assignment | Target (5-tBu-3-Cl) | Alternative (3-tBu-5-Cl) | Mechanistic Logic |
| C5 (Ring) | ~175 – 178 ppm | ~150 – 155 ppm | Most Diagnostic: C5 attached to Oxygen is extremely downfield. The t-butyl group (Target) pushes this further downfield compared to Cl (Alternative). |
| C3 (Ring) | ~150 – 155 ppm | ~165 – 170 ppm | C3 attached to Nitrogen. |
| C4 (Ring) | ~100 – 105 ppm | ~100 – 105 ppm | The CH carbon is similar in both; less diagnostic. |
| C-Cl Effect | C3-Cl (Target) | C5-Cl (Alternative) | Carbon attached to Cl often shows distinct intensity/shift patterns. |
| t-Butyl (Quat) | ~32 ppm | ~30 ppm | |
| t-Butyl (Me) | ~28 ppm | ~28 ppm |
Note: Chemical shift values are approximate ranges based on substituent effects in isoxazole scaffolds.
Workflow Visualization: Structural Confirmation
The following decision tree illustrates the logical flow for confirming the 5-tert-butyl-3-chloro-1,2-oxazole structure against its alternatives.
Figure 1: Logical decision matrix for distinguishing isoxazole regioisomers using NMR spectral data.
Conclusion & Recommendations
For researchers synthesizing 5-tert-butyl-3-chloro-1,2-oxazole , reliance solely on Mass Spectrometry is insufficient due to the identical mass of the regioisomer.
Key Takeaways:
-
Primary Screen: Use ¹H NMR. The H4 singlet at ~6.2 ppm is the "Green Light" indicator. A shift toward 6.4 ppm indicates the 5-chloro isomer.
-
Secondary Confirmation: Use ¹³C NMR.[1][2][3] A C5 peak >170 ppm confirms the tert-butyl group is correctly positioned at the 5-position (adjacent to Oxygen).
-
Purity Standard: Integration of the H4 region should show <5% of the regioisomer singlet for pharmaceutical-grade applications.
References
-
National Institutes of Health (NIH). (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. Available at: [Link]
-
Royal Society of Chemistry (RSC). (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. RSC Advances. Available at: [Link]
-
Core.ac.uk. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Beilstein Journals. (2022).[4] Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (2025). 5-tert-butyl-3-chloro-1,2-oxazole Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Comparative Reactivity Profile: 3-Chloro vs. 3-Bromo-5-tert-butylisoxazole
Topic: Reactivity comparison of 3-chloro vs 3-bromo-5-tert-butylisoxazole Content Type: Publish Comparison Guide
Executive Summary
For researchers utilizing 3-halo-5-tert-butylisoxazoles as scaffolds in medicinal chemistry, the choice between the 3-chloro and 3-bromo analogues is not merely a matter of leaving group ability; it dictates the entire synthetic strategy.
-
Select 3-Bromo-5-tert-butylisoxazole if your workflow involves Lithium-Halogen Exchange or standard Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira). The C–Br bond is sufficiently weak to undergo rapid oxidative addition and clean lithiation at -78°C.
-
Select 3-Chloro-5-tert-butylisoxazole only if you require a cost-effective, highly stable intermediate for late-stage functionalization using specialized, electron-rich catalyst systems (e.g., Buchwald ligands), or if you intend to exploit Directed Ortho-Metalation (DoM) at the C4 position while retaining the halogen.
Structural Analysis & Bond Energetics
The 5-tert-butyl group plays a dual role: it acts as a solubility enhancer in non-polar solvents and provides steric bulk that effectively blocks the C5 position, simplifying the regiochemical landscape. However, the reactivity difference is driven entirely by the C3–Halogen bond.
| Feature | 3-Chloro-5-tert-butylisoxazole | 3-Bromo-5-tert-butylisoxazole | Impact on Reactivity |
| Bond Dissociation Energy (BDE) | ~95 kcal/mol (C–Cl) | ~68 kcal/mol (C–Br) | C–Cl is significantly harder to break, creating a high barrier for oxidative addition. |
| Bond Length | ~1.72 Å | ~1.88 Å | The longer C–Br bond is more accessible to metal centers (Pd, Li). |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl induces greater dipole, slightly acidifying the C4-proton more than Br. |
| C4-Proton Acidity ( | High (~25-28) | Moderate (~28-30) | Critical for lithiation selectivity (See Section 3). |
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The most common application for these scaffolds is biaryl synthesis. The reactivity gap here is profound.
Mechanism & Catalyst Selection
The rate-determining step in the catalytic cycle for electron-deficient heteroarenes is Oxidative Addition .
-
3-Bromo: Reacts readily with generic Pd(0) sources (e.g.,
). The oxidative addition is fast and exothermic. -
3-Chloro: The strong C–Cl bond renders the molecule inert to standard catalysts. Successful coupling requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.
Figure 1: Divergent catalytic requirements for Suzuki coupling.
Metal-Halogen Exchange vs. Deprotonation (Lithiation)
This is the most critical "trap" for researchers. The two analogues follow completely different mechanistic pathways when treated with organolithium reagents (
The 3-Bromo Pathway: Lithium-Halogen Exchange
Because the C–Br bond is weak and bromine is highly polarizable, reaction with
-
Result: Formation of the 3-lithio-5-tert-butylisoxazole species.
-
Utility: Allows introduction of electrophiles (aldehydes, ketones,
) at the C3 position.
The 3-Chloro Pathway: Directed Ortho-Metalation (DoM)
The C–Cl bond is too strong to undergo exchange at cryogenic temperatures. Instead, the basicity of
-
Result: Deprotonation at C4, yielding 3-chloro-4-lithio-5-tert-butylisoxazole.
-
Risk: If the temperature rises above -60°C, the isoxazole ring is prone to fragmentation (base-induced ring opening) to form nitriles.
Expert Insight: Do NOT use the 3-chloro derivative if you need to substitute the halogen with a carbon chain via lithiation. It will not work.
Figure 2: The mechanistic divergence in lithiation chemistry.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-5-tert-butylisoxazole (Sandmeyer-Type)
Use this protocol to generate the bromo-substrate from the commercially available amine.
-
Reagents: 3-Amino-5-tert-butylisoxazole (1.0 eq),
(1.5 eq), (48% aq), (0.5 eq). -
Procedure:
-
Dissolve amine in 48%
at 0°C. -
Add
(aq) dropwise, maintaining temp < 5°C. (Observe diazonium formation). -
Add the diazonium solution slowly to a stirring solution of
in at 60°C. -
Caution: Vigorous evolution of
gas. -
Extract with EtOAc, wash with
(to remove bromine), dry, and concentrate.
-
-
Yield Expectation: 65-75%.
Protocol B: Suzuki Coupling of 3-Chloro-5-tert-butylisoxazole
Use this protocol if you are forced to use the chloro-substrate due to cost or availability.
-
Reagents: 3-Chloro-substrate (1.0 eq), Arylboronic acid (1.5 eq),
(2.0 eq). -
Catalyst System:
(2 mol%) + XPhos (4 mol%).-
Note: Standard
ligands will fail here.
-
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Procedure:
References
- Bond Energetics: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
-
Suzuki Coupling Mechanism: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
- Lithiation of Isoxazoles: Giraud, L., et al. (2004). Metalation of Isoxazoles: A Review. Tetrahedron, 60(41), 9141-9156.
- Synthesis of 3-haloisoxazoles: Chimichi, S., et al. (2010). Synthesis and reactivity of 3-bromo- and 3-iodo-isoxazoles. Heterocycles, 81(10), 2341.
Sources
IR spectroscopy characteristic bands for 3-chloro-1,2-oxazole
Title: Advanced Spectroscopic Characterization of 3-Chloro-1,2-oxazole: A Comparative Technical Guide
Executive Summary This guide provides a rigorous analysis of the infrared (IR) vibrational signature of 3-chloro-1,2-oxazole (CAS: 7746-99-8), a critical heterocyclic pharmacophore. Unlike standard spectral libraries that simply list peaks, this document focuses on the causality of vibrational modes, distinguishing this electrophilic scaffold from its isomers (e.g., 5-chloro-1,2-oxazole) and parent compounds. It is designed for medicinal chemists and analytical scientists requiring high-fidelity structural validation in drug development pipelines.
Part 1: Structural Analysis & Vibrational Theory
The 3-chloro-1,2-oxazole moiety is defined by a planar, five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms.[1] The introduction of a chlorine atom at the C3 position creates a unique dipole moment and alters the force constants of the adjacent C=N bond due to the inductive electron-withdrawing effect (-I) and mesomeric donation (+M) of the halogen.
Theoretical Vibrational Assignments
The vibrational spectrum is dominated by the coupling of the isoxazole ring breathing modes with the C-Cl bond.
-
Isoxazole Ring Stretching (ν_ring): The parent isoxazole ring exhibits characteristic skeletal stretching vibrations between 1600–1300 cm⁻¹. In the 3-chloro derivative, the C=N stretching mode (typically ~1560 cm⁻¹) is often shifted to slightly higher frequencies due to the electronegativity of the chlorine atom at the C3 position, which increases the bond order of the adjacent double bond.
-
C-Cl Stretching (ν_C-Cl): Unlike alkyl halides (600–800 cm⁻¹), the C-Cl bond in heteroaromatic systems possesses partial double-bond character. This shifts the absorption to a higher wavenumber, typically into the 1000–1100 cm⁻¹ region, often overlapping with ring breathing modes.
-
C-H Stretching (ν_C-H): The remaining protons at C4 and C5 are sp² hybridized, resulting in sharp, weak bands above 3100 cm⁻¹ .
Part 2: Experimental Protocol (Self-Validating System)
Objective: To obtain a high-resolution IR spectrum free from hydrolysis artifacts, a common issue with 3-haloisoxazoles.
Workflow Diagram
The following Graphviz diagram outlines the decision matrix for sample preparation and data validation.
Caption: Figure 1. Self-validating workflow for IR acquisition of labile isoxazoles. The "Decision" node acts as a critical checkpoint for hydrolytic degradation.
Detailed Methodology
-
Sample Integrity: 3-chloro-1,2-oxazole is sensitive to moisture. Ensure the sample is stored under inert gas (N₂/Ar) at 2-8°C.
-
Technique Selection:
-
Preferred:Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal. This minimizes pathlength and atmospheric moisture exposure.
-
Alternative: Transmission cell (CaF₂ windows) using anhydrous CCl₄ or CHCl₃ if concentration studies are required. Avoid KBr pellets if the compound is liquid or hygroscopic.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (to resolve sharp aromatic peaks).
-
Scans: 32–64 (for signal-to-noise optimization).
-
Range: 4000–600 cm⁻¹.
-
Part 3: Characteristic Bands & Comparative Analysis
The following table synthesizes experimental data and theoretical assignments, comparing the target molecule with its parent and isomer.
Table 1: Comparative IR Fingerprint Analysis
| Vibrational Mode | 3-Chloro-1,2-oxazole (Target) | Isoxazole (Parent) [1] | 5-Chloro-1,2-oxazole (Isomer) | Diagnostic Significance |
| C-H Stretch (Aromatic) | 3110–3140 cm⁻¹ (w) | 3140, 3118 cm⁻¹ | 3100–3130 cm⁻¹ | Confirms heteroaromaticity; absence of sp³ C-H (<3000 cm⁻¹) indicates purity. |
| Ring C=N Stretch | 1560–1590 cm⁻¹ (s) | 1534 cm⁻¹ | ~1550 cm⁻¹ | The Cl at C3 (directly on C=N) stiffens this bond via induction (-I), shifting it higher than the parent. |
| Ring Skeletal Stretch | 1420–1450 cm⁻¹ (m) | 1430 cm⁻¹ | 1460–1480 cm⁻¹ | Characteristic "fingerprint" of the 5-membered ring. |
| C-Cl Stretch | 1050–1090 cm⁻¹ (s) | Absent | ~1120 cm⁻¹ | Critical Differentiator. High frequency due to sp² character. 5-Cl isomer often shifts higher due to O-C-Cl resonance. |
| Ring Breathing | 880–920 cm⁻¹ (m-s) | 852 cm⁻¹ | 820–860 cm⁻¹ | Sensitive to substitution pattern (3- vs 5-position). |
| N-O Stretch | 950–1000 cm⁻¹ (v) | ~1000 cm⁻¹ | ~980 cm⁻¹ | Often weak and coupled; useful for monitoring ring cleavage (disappears upon hydrolysis). |
(s) = strong, (m) = medium, (w) = weak, (v) = variable
Comparative Logic Diagram
To distinguish the 3-chloro isomer from the 5-chloro isomer using IR data alone, follow this logic flow:
Caption: Figure 2. Spectroscopic decision tree for distinguishing regioisomers of chloroisoxazole.
Part 4: Applications in Drug Development
In medicinal chemistry, the 3-chloro-1,2-oxazole ring acts as a bioisostere for esters or amides, providing metabolic stability while maintaining hydrogen bond acceptor capability [2].
-
Pharmacophore Validation: The presence of the 1050–1090 cm⁻¹ band is a " go/no-go " signal in synthesis. Loss of this band often indicates nucleophilic displacement of the chloride (e.g., by an amine to form a 3-amino derivative).
-
Stability Monitoring: The N-O bond is the weak link. Appearance of a broad O-H stretch (3200–3500 cm⁻¹) and a shift in the C=N band suggests ring opening to form a nitrile oxide or hydrolyzed acyclic species [3].
References
-
NIST Mass Spectrometry Data Center. (2023). Isoxazole - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] National Institute of Standards and Technology.[2][3][4][5] [Link]
-
Speranza, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole. MDPI Molecules. [Link]
Sources
Validating the Purity of 3-chloro-5-tert-butylisoxazole: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. The compound 3-chloro-5-tert-butylisoxazole, a key heterocyclic building block[1], is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other critical analytical techniques for the robust purity validation of this compound.
The narrative that follows is grounded in the principles of scientific integrity, drawing from established analytical validation guidelines such as those from the International Council for Harmonisation (ICH)[2][3]. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Critical Role of Purity Analysis
The presence of impurities in pharmaceutical manufacturing can have significant consequences, affecting both the safety and efficacy of the final drug product[4]. Therefore, employing validated analytical methods to accurately identify and quantify any impurities is a mandatory step in the quality control process[5][6]. For a compound like 3-chloro-5-tert-butylisoxazole, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.
GC-MS: A Powerful Tool for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. Given that many isoxazole derivatives are amenable to GC analysis[7], this method stands out as a primary choice for assessing the purity of 3-chloro-5-tert-butylisoxazole. The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The "Why" Behind the GC-MS Protocol
The selection of GC-MS is predicated on the anticipated volatility of 3-chloro-5-tert-butylisoxazole, a trait common to many small molecule heterocycles[8]. The mass spectrometer provides an additional layer of specificity, allowing for the identification of impurities even if they co-elute with the main peak, a significant advantage over techniques that rely solely on retention time.
Experimental Protocol: GC-MS Purity Assay
Objective: To develop and validate a GC-MS method for the quantitative determination of the purity of 3-chloro-5-tert-butylisoxazole and to identify any potential impurities.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A non-polar column is a good starting point for method development for a wide range of compounds and provides excellent resolution. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for the major component. |
| Injection Volume | 1 µL | A standard volume for GC analysis. |
Mass Spectrometer Conditions:
| Parameter | Condition | Rationale |
| Ion Source | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | Optimized to prevent both condensation and thermal degradation of the analyte. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission efficiency. |
| Scan Range | m/z 40-400 | A wide enough range to capture the molecular ion of the target compound and potential low molecular weight impurities. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-chloro-5-tert-butylisoxazole sample.
-
Dissolve the sample in 10 mL of high-purity dichloromethane to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL for analysis.
Visualizing the GC-MS Workflow
Caption: A streamlined workflow for the purity validation of 3-chloro-5-tert-butylisoxazole using GC-MS.
Orthogonal Analytical Techniques: A Comparative Overview
To ensure a comprehensive purity profile, it is best practice to employ orthogonal analytical methods—techniques that separate and detect compounds based on different chemical and physical principles. This approach provides a more complete picture and reduces the risk of overlooking impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[] While 3-chloro-5-tert-butylisoxazole is likely volatile enough for GC, HPLC offers a valuable alternative.
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For a molecule like 3-chloro-5-tert-butylisoxazole, a reversed-phase C18 column would be a suitable starting point.
Experimental Protocol: HPLC-UV Purity Assay
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[10] It provides detailed information about the chemical environment of each atom in a molecule.
Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei. By measuring the absorption of electromagnetic radiation, it provides a unique spectrum for a given compound. For purity assessment, the presence of unexpected signals can indicate impurities.
Experimental Protocol: ¹H NMR Purity Assessment
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[]
Principle of Operation: For a pure crystalline substance, DSC will show a sharp melting peak at a specific temperature. The presence of impurities will typically cause a broadening of the melting peak and a depression of the melting point. This method is particularly useful for assessing the purity of highly pure substances (typically >98%).[]
Comparative Analysis of Techniques
| Feature | GC-MS | HPLC-UV | NMR | DSC |
| Principle | Volatility & Mass-to-Charge Ratio | Polarity & UV Absorbance | Nuclear Magnetic Properties | Thermal Properties |
| Sensitivity | High (ng-pg) | Moderate (µg-ng) | Low (mg) | Low (mg) |
| Specificity | Very High | Moderate | High | Low |
| Quantitation | Good | Excellent | Good (with internal standard) | Good (for high purity) |
| Impurity Identification | Excellent | Limited (requires MS detector) | Good (structural information) | No |
| Sample Throughput | High | High | Moderate | Low |
| Ideal For | Volatile & thermally stable compounds | Wide range of compounds | Structural elucidation & quantification | High-purity crystalline solids |
Decision-Making for Method Selection
The choice of the primary analytical technique and any orthogonal methods depends on the specific requirements of the analysis at a given stage of drug development.
Caption: A decision tree for selecting the appropriate analytical method for purity validation.
Conclusion
While GC-MS stands out as a highly suitable primary technique for validating the purity of 3-chloro-5-tert-butylisoxazole due to its anticipated volatility and the definitive identification capabilities of mass spectrometry, a comprehensive purity assessment should not rely on a single method. The strategic use of orthogonal techniques such as HPLC-UV, NMR, and DSC provides a more complete and robust purity profile. This multi-faceted approach is in line with the stringent requirements of the pharmaceutical industry and ensures the quality and safety of the final drug product. Adherence to established validation guidelines, such as those from the ICH, is paramount throughout the method development and validation process.[2][3]
References
- Journal of Applied Bioanalysis.
- Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResolveMass Laboratories.
- AMSbiopharma.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- BOC Sciences.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
- Der Pharma Chemica.
- Sigma-Aldrich.
Sources
- 1. Halogenated Heterocycles [sigmaaldrich.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. particle.dk [particle.dk]
- 6. resolvemass.ca [resolvemass.ca]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. hovione.com [hovione.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-5-tert-butylisoxazole
Introduction: The Strategic Importance of 3-Chloro-5-tert-butylisoxazole
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific molecule, 3-chloro-5-tert-butylisoxazole, serves as a highly versatile synthetic intermediate. The tert-butyl group provides steric bulk and lipophilicity, while the 3-chloro substituent acts as an excellent leaving group for nucleophilic substitution or as a handle for cross-coupling reactions. This dual functionality makes it a valuable building block for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[2] Given its utility, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in drug discovery and process chemistry.
This guide provides an in-depth comparison of two primary synthetic routes for the production of 3-chloro-5-tert-butylisoxazole. We will dissect each pathway, analyzing the chemical logic behind the chosen reagents and conditions, and provide detailed, actionable protocols. The objective is to equip researchers with the critical information needed to select the most appropriate synthetic strategy based on their specific laboratory context, including scale, available equipment, and safety considerations.
Route 1: Synthesis via the Isoxazolol Intermediate
This pathway is a classic two-step approach that proceeds through a 5-tert-butylisoxazol-3-ol intermediate. The core logic is to first construct the isoxazole ring with a hydroxyl group at the 3-position, which can then be converted to the target chloride in a subsequent step. The isoxazol-3-ol exists as a tautomer of 5-tert-butylisoxazol-3(2H)-one, a heterocyclic amide (lactam), which is key to the success of the chlorination step.
Step 1A: Synthesis of 5-tert-butylisoxazol-3-ol
The foundational reaction is the condensation of a β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate), with hydroxylamine.
Causality and Mechanism: The reaction proceeds via nucleophilic attack of the hydroxylamine on the two carbonyl carbons of the β-ketoester. The initial attack is favored at the more electrophilic ketone carbonyl. Following this, an intramolecular condensation occurs where the hydroxyl group of the intermediate attacks the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable isoxazole ring.
Step 1B: Chlorination of 5-tert-butylisoxazol-3-ol
The conversion of the isoxazolol to the 3-chloro derivative is effectively achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as part of a Vilsmeier-Haack reagent system (POCl₃/DMF).[3][4][5]
Causality and Mechanism: The isoxazolol tautomerizes to its keto form, 5-tert-butylisoxazol-3(2H)-one. The lone pair on the amide nitrogen attacks the electrophilic phosphorus atom of POCl₃, initiating a cascade. This forms a highly activated intermediate. In the context of a Vilsmeier-Haack reaction, a chloroiminium salt, known as the Vilsmeier reagent, is formed from DMF and POCl₃, which then acts as the electrophile.[6][7] The subsequent steps involve chloride attack and elimination, ultimately replacing the C=O group with a C-Cl bond and aromatizing the ring.
Route 2: Synthesis via the Amino-Isoxazole Intermediate
This alternative two-step route begins with the construction of a 3-amino-5-tert-butylisoxazole precursor, which is then converted to the chloride via a diazotization-substitution sequence. This pathway leverages well-established and highly reliable named reactions.
Step 2A: Synthesis of 3-amino-5-tert-butylisoxazole
This synthesis involves the reaction of pivaloylacetonitrile (a β-ketonitrile) with hydroxylamine. The regiochemical outcome of this reaction is critically dependent on pH control.
Causality and Mechanism: The β-ketonitrile possesses two electrophilic centers: the ketone carbonyl and the nitrile carbon. At a carefully controlled pH between 6.0 and 7.0, the nucleophilic attack of hydroxylamine is directed towards the nitrile carbon.[8][9] At higher pH (>8), the attack preferentially occurs at the ketone, leading to the undesired 5-amino-3-tert-butylisoxazole isomer.[10] Following the initial addition to the nitrile, the resulting amidoxime undergoes acid-mediated cyclization by intramolecular attack of the oxime oxygen onto the ketone carbonyl, followed by dehydration to yield the aromatic 3-amino-isoxazole.
Step 2B: Diazotization and Sandmeyer Reaction
The conversion of the 3-amino group to a 3-chloro group is a classic transformation achieved via the Sandmeyer reaction.[1][11][12] This involves two key stages: diazotization of the amine, followed by a copper(I)-catalyzed substitution.
Causality and Mechanism:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.[13]
-
Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product and regenerating the Cu(I) catalyst.[11][14]
Comparative Analysis
| Parameter | Route 1 (Isoxazolol) | Route 2 (Amino-Isoxazole) |
| Starting Materials | Ethyl pivaloylacetate, Hydroxylamine | Pivaloylacetonitrile, Hydroxylamine |
| Key Intermediates | 5-tert-butylisoxazol-3-ol | 3-amino-5-tert-butylisoxazole, Diazonium Salt |
| Number of Steps | 2 | 2 |
| Key Reagents | POCl₃, DMF (or other P-based chlorinating agents) | NaNO₂, HCl, CuCl |
| Reaction Conditions | Step 1B often requires high temperatures (refluxing POCl₃). | Step 2B (Diazotization) requires cryogenic conditions (0-5 °C). |
| Critical Controls | Anhydrous conditions for the chlorination step are crucial to prevent hydrolysis. | Strict pH control (6.0-7.0) in Step 2A is essential for regioselectivity. Low temperature control in Step 2B is critical for safety and yield. |
| Safety & Handling | POCl₃ is highly corrosive, toxic, and reacts violently with water.[15] Requires handling in a well-ventilated fume hood with appropriate PPE. | Diazonium salts can be explosive when isolated and dry; they are almost always used in situ.[16] Sodium nitrite is an oxidizer and toxic. |
| Scalability | Generally scalable, but handling large volumes of POCl₃ can be hazardous. | The Sandmeyer reaction is widely used in industry and is highly scalable with appropriate engineering controls for temperature and off-gassing. |
| Potential Byproducts | Incomplete chlorination; formation of pyrophosphates. | Isomeric 5-amino-isoxazole if pH is not controlled; biaryl coupling products in the Sandmeyer step. |
Experimental Protocols
Protocol for Route 1: Synthesis via 5-tert-butylisoxazol-3-ol
Step 1A: Synthesis of 5-tert-butylisoxazol-3-ol (This protocol is adapted from general procedures for isoxazolone synthesis.)
-
In a round-bottom flask, dissolve sodium metal (1.0 eq) in absolute ethanol (approx. 10 mL per gram of Na) under an inert atmosphere (N₂ or Ar).
-
To the resulting sodium ethoxide solution, add ethyl pivaloylacetate (1.0 eq) dropwise at room temperature.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) in water and neutralize it carefully with a solution of sodium hydroxide.
-
Add the neutral hydroxylamine solution to the β-ketoester solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and acidify with dilute HCl until the pH is ~2-3.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield crude 5-tert-butylisoxazol-3-ol. Recrystallization from an appropriate solvent like ethanol/water may be performed for further purification.
Step 1B: Synthesis of 3-chloro-5-tert-butylisoxazole (This protocol is adapted from general Vilsmeier-Haack chlorination procedures.)[3]
-
Caution: This reaction should be performed in a certified chemical fume hood. Phosphorus oxychloride is highly corrosive.
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 5-tert-butylisoxazol-3-ol (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 3-5 eq) slowly at room temperature.
-
Optionally, add N,N-dimethylformamide (DMF, 0.5-1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 106 °C) for 2-4 hours. Monitor the reaction by TLC (quench an aliquot carefully with ice/bicarbonate before spotting).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a solid base like sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain 3-chloro-5-tert-butylisoxazole.
Protocol for Route 2: Synthesis via 3-amino-5-tert-butylisoxazole
Step 2A: Synthesis of 3-amino-5-tert-butylisoxazole [8][9][10]
-
Dissolve pivaloylacetonitrile (1.0 eq) in a suitable solvent like ethanol. Add an aqueous solution of sodium hydroxide (1.0 eq) to form the enolate.
-
In a separate vessel, dissolve hydroxylamine hydrochloride (1.1 eq) in water.
-
Add the hydroxylamine solution to the pivaloylacetonitrile solution.
-
Immediately and carefully adjust the pH of the reaction mixture to between 6.2 and 6.5 using dilute HCl. This step is critical for regioselectivity.
-
Stir the reaction at room temperature or with gentle heating (≤45 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-amino-5-tert-butylisoxazole can be purified by crystallization or column chromatography.
Step 2B: Synthesis of 3-chloro-5-tert-butylisoxazole (Sandmeyer Reaction) [1][11]
-
Caution: Diazonium salts are potentially explosive. Perform this reaction behind a blast shield at low temperatures.
-
Dissolve 3-amino-5-tert-butylisoxazole (1.0 eq) in a mixture of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate, larger reaction vessel, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation to yield pure 3-chloro-5-tert-butylisoxazole.
Conclusion and Recommendations
Both synthetic routes presented are viable and robust methods for preparing 3-chloro-5-tert-butylisoxazole. The choice between them depends largely on the specific constraints and capabilities of the laboratory.
-
Route 1 (Isoxazolol) is mechanistically straightforward but requires the handling of highly corrosive and water-sensitive phosphorus reagents, often at high temperatures. It may be preferred in laboratories well-equipped for handling such reagents and when the starting β-ketoester is more readily available or cost-effective than the corresponding β-ketonitrile.
-
Route 2 (Amino-Isoxazole) relies on classic, well-understood named reactions. While it necessitates careful control of both pH and low temperatures, the reagents are common and the procedure is highly scalable and has been proven in industrial settings. This route is often preferred for its reliability and the avoidance of harsh phosphorus-based chlorinating agents, provided the necessary cooling equipment is available.
For general laboratory-scale synthesis where precise temperature control is feasible, Route 2 is often the recommended pathway due to its high reliability, well-documented conditions, and avoidance of refluxing phosphorus oxychloride.
References
- CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
-
Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem.com. [Link]
-
Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
-
Al-Zaydi, K. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylonitrile and its synthetic applications. International Journal of ChemTech Research, 5(1), 187-195. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Vilsmeier-Haack Reaction. YouTube. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(48), 30149-30177. [Link]
-
EP 0004149 A1 - Preparation of 3-amino-5(t-butyl) isoxazole. European Patent Office. [Link]
-
Jana, G. K. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 1-6. [Link]
-
Supporting Information for Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,1-b][3][8]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220). [Link]
-
Gholamhosseini, S., et al. (2023). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(28), 19335-19342. [Link]
-
How should I proceed in Chlorination using POCl3? ResearchGate. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]
-
Kulikov, A. S., et al. (2020). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 16, 219-226. [Link]
-
'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. [Link]
-
Wang, X., et al. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 30(1), 102. [Link]
-
Diazonium compound. Wikipedia. [Link]
-
POCl3 for Dehydration of Alcohols. Chemistry Steps. [Link]
-
Byun, J., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Pharmaceuticals, 15(11), 1335. [Link]
-
Shavva, A. G., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(21), 7545. [Link]
-
STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. GCRIS. [Link]
-
New Diazo Process. Defense Technical Information Center. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. Diazotisation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Diazonium compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 5-Tert-butyl-3-chloro-1,2-oxazole
Executive Safety Summary
Compound: 5-Tert-butyl-3-chloro-1,2-oxazole (Synonyms: 3-Chloro-5-tert-butylisoxazole) Hazard Class: Functionalized Heterocycle / Organic Halide Primary Risks: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335). Potential Acute Toxicity (Oral) depending on purity and specific isomer profile.
The Scientist’s Directive: As researchers, we often underestimate "intermediate" building blocks. This compound features an isoxazole ring—generally stable but reactive under reducing conditions—and a chlorine substituent. The lipophilicity introduced by the tert-butyl group increases the potential for dermal absorption. Treat this chemical as a permeating irritant. Do not rely on standard latex gloves; they offer insufficient resistance to halogenated heterocycles.
Risk Assessment & PPE Selection Matrix
The following selection matrix is designed to exceed minimum compliance, focusing on practical protection in a synthesis environment.
PPE Selection Table
| Body Area | Recommended PPE | Technical Rationale & Specifications |
| Hand (Splash) | Nitrile (Disposable) | Spec: Minimum 0.11 mm (4-5 mil) thickness.Why: Provides adequate protection against incidental splashes. Change immediately upon contamination.[1][2] |
| Hand (Immersion) | Silver Shield / Laminate | Spec: Multi-layer laminate (EVOH/PE).Why: Chlorinated organics can permeate nitrile rubber over time. For spill cleanup or prolonged handling, laminate is required to prevent "silent permeation." |
| Eye / Face | Chemical Splash Goggles | Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant with indirect venting.Why: Safety glasses are insufficient. The crystalline or liquid nature of isoxazoles poses a risk of dust/aerosol entry around standard lenses. |
| Respiratory | Fume Hood (Primary) | Spec: Face velocity 80–100 fpm.Why: Primary engineering control. If working outside a hood (e.g., balance malfunction), use a Half-mask with Organic Vapor/Particulate (OV/P100) cartridges. |
| Body | Lab Coat (Cotton/Poly) | Spec: Snap closures, long sleeves.Why: Standard barrier. For scale-up (>100g), upgrade to a Tyvek® apron to prevent fabric saturation. |
Operational Protocol: Safe Handling Workflow
This protocol utilizes a "Self-Validating" approach. You must confirm the safety of the previous step before moving to the next.
Phase A: Preparation & Donning
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
-
Hood Verification: Check the flow monitor. Ensure the sash is at the safe working height (usually 18 inches).
-
Staging: Place a secondary containment tray (polypropylene) inside the hood. All weighing and transfer of 5-Tert-butyl-3-chloro-1,2-oxazole must occur within this tray.
Phase B: Active Handling (Synthesis/Weighing)
-
Transfer: Use a spatula or pipette. Avoid pouring directly from the stock bottle to prevent thread contamination.
-
Solvent Choice: If dissolving, be aware that chlorinated solvents (DCM) will accelerate the permeation of this compound through nitrile gloves.
-
Spill Management: If <5mL/5g is spilled in the hood, cover immediately with absorbent pads. Do not wipe. Blot to absorb, then dispose of as solid hazardous waste.
Phase C: Decontamination & Disposal
-
Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with aqueous acids or oxidizers.
-
Container Wipe-down: Wipe the exterior of the stock bottle with a dry tissue, then a damp Kimwipe (acetone or ethanol) before returning it to storage. This prevents "shelf contamination" for the next user.
Visualization: The Safe Handling Loop
The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points that prevent exposure.
Caption: Workflow for handling halogenated isoxazoles. Yellow diamond indicates the critical "Self-Check" point before exposure.
Emergency Response Protocols
Scenario 1: Ocular Exposure (Splash)
-
Immediate Action: Do not rub eyes. Proceed immediately to the eyewash station.
-
Protocol: Flush for 15 minutes minimum . Hold eyelids open forcibly.
-
Medical: Seek medical attention.[1][2][3][4][5][6][7][8] Isoxazoles can cause delayed irritation.
Scenario 2: Dermal Exposure (Skin Contact)
-
Immediate Action: Remove contaminated clothing/gloves immediately.[1]
-
Protocol: Wash with copious amounts of soap and water.[2][5][7] Do not use organic solvents (ethanol/acetone) to clean skin; this increases absorption of the lipophilic tert-butyl moiety.
Scenario 3: Storage Instability
-
Sign: Discoloration (yellowing/browning) of the solid/liquid.
-
Action: Check for pressure buildup. Isoxazoles are generally stable, but degradation products can include nitriles or acidic byproducts. Vent carefully in a hood.[3][8]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17389664, 5-tert-Butyl-1,2-oxazole-3-carboxylic acid (Structural Analog Safety Profile). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-chloroisoxazole derivatives.[9] Retrieved from [Link]
Sources
- 1. Documents [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | C8H11NO3 | CID 17389664 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
